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Core Science & Biosynthesis

Foundational

Chemical properties of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Abstract This technical guide provides a comprehensive scientific overview of 3-Bromo-2-fluoro-N-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Abstract

This technical guide provides a comprehensive scientific overview of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. As this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related structural analogues and established chemical principles to provide a robust predictive profile. We will cover molecular identity, physicochemical properties, detailed synthetic and analytical protocols, predicted spectroscopic signatures, and a discussion of chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction and Scientific Context

Substituted benzamides are a cornerstone of modern pharmacology and chemical synthesis. Their structural motif is present in a wide array of FDA-approved drugs, where the amide linkage provides metabolic stability and the aromatic ring serves as a versatile scaffold for molecular recognition. The introduction of halogen atoms, particularly fluorine and bromine, offers a powerful strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.

Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve membrane permeability, and alter pKa, thereby influencing binding affinity and oral bioavailability.[1] The carbon-bromine bond, in contrast, is a key synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamental to modern drug discovery and the synthesis of complex organic molecules.[2]

This guide focuses on the specific, less-documented isomer, 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. The strategic placement of an ortho-fluoro group to the amide bond can induce specific conformational preferences and influence intramolecular hydrogen bonding, while the adjacent meta-bromo substituent remains poised for further synthetic elaboration. The N,N-disubstituted amide, featuring isobutyl and methyl groups, ensures a tertiary amide structure, which imparts high resistance to enzymatic hydrolysis and introduces specific steric and lipophilic characteristics.

Molecular Identity and Structure

Chemical Structure

The chemical structure consists of a benzene ring substituted with bromo, fluoro, and N-isobutyl-N-methyl-carboxamide groups at positions 3, 2, and 1, respectively.

Molecular Diagram:

Caption: Structure of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Nomenclature and Key Identifiers

A summary of the key identifiers for this molecule is presented below.

IdentifierValueSource
IUPAC Name 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamideIUPAC Convention
Molecular Formula C12H15BrFNOCalculated
Molecular Weight 288.16 g/mol Calculated
CAS Number Not AssignedN/A
InChI Key (Predicted)N/A
SMILES CC(C)CN(C)C(=O)C1=C(F)C(Br)=CC=C1Calculated

Predicted Physicochemical Properties

The physical and chemical properties of the target molecule are predicted based on data from structurally similar compounds, such as 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3).[3][4][5][6] The presence of the larger, more lipophilic N-isobutyl group in place of an N-methyl group is expected to decrease the melting point and water solubility while increasing the LogP value.

PropertyPredicted ValueRationale / Reference Analogue
Physical Form White to off-white solidTypical for crystalline organic molecules of this size.[5]
Melting Point 110 - 120 °CLower than 4-bromo-2-fluoro-N-methylbenzamide (125-129°C) due to the bulkier N-isobutyl group potentially disrupting crystal packing.[4][6]
Boiling Point >300 °C at 760 mmHgHigher than the reference analogue (284.8°C) due to increased molecular weight.[5][6]
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Sparingly soluble in hexanes; Insoluble in water.Common solubility profile for benzamides.
Calculated LogP ~3.5Increased lipophilicity compared to N-methyl analogue (XLogP3: 2.6).[4]
Density ~1.45 g/cm³Slightly lower than the N-methyl analogue (1.5 g/cm³).[5]

Synthesis and Purification

The most direct and reliable synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide involves the amidation of a 3-bromo-2-fluorobenzoic acid derivative with N-isobutyl-N-methylamine. The workflow involves two key stages: activation of the carboxylic acid and subsequent coupling with the amine.

Retrosynthetic Analysis and Workflow

The synthesis strategy begins by disconnecting the robust amide C-N bond, leading back to the commercially available or readily synthesized 3-bromo-2-fluorobenzoic acid and the secondary amine N-isobutyl-N-methylamine.

retrosynthesis cluster_synthons Key Disconnection target 3-Bromo-2-fluoro-N-isobutyl- N-methyl-benzamide acyl_chloride 3-Bromo-2-fluorobenzoyl chloride target->acyl_chloride Amide C-N Disconnection amine N-Isobutyl-N-methylamine target->amine benzoic_acid 3-Bromo-2-fluorobenzoic acid acyl_chloride->benzoic_acid Acid Activation (e.g., SOCl2)

Caption: Retrosynthetic analysis for the target benzamide.

Recommended Synthetic Protocol

This protocol details the conversion of 3-bromo-2-fluorobenzoic acid to the target amide via an acyl chloride intermediate, a common and high-yielding method for tertiary amide synthesis.[7]

Part A: Synthesis of 3-Bromo-2-fluorobenzoyl chloride

  • System Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 3-bromo-2-fluorobenzoyl chloride is a yellow-orange oil and can be used directly in the next step without further purification.

Part B: Amide Coupling

  • System Setup: In a separate 250 mL flask, dissolve N-isobutyl-N-methylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the amine solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3-bromo-2-fluorobenzoyl chloride from Part A in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

The crude product can be purified by flash column chromatography on silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) is typically effective.

  • Visualization: The product can be visualized using a UV lamp (254 nm).

  • Final Product: The purified fractions are combined and concentrated to yield 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide as a solid.

Predicted Spectroscopic and Analytical Data

No experimental spectra for the target molecule have been published. The following data are predictions based on the known effects of the constituent functional groups and analysis of similar structures.

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region (δ 7.2-7.8 ppm): Three peaks corresponding to the aromatic protons are expected. The proton ortho to the bromine will likely be the most downfield. Complex splitting patterns will arise from ³J(H-H), ³J(H-F), and ⁴J(H-F) couplings.

  • N-CH₂ (isobutyl) (δ ~3.2 ppm): A doublet, coupled to the CH proton of the isobutyl group.

  • N-CH₃ (δ ~3.0 ppm): A singlet. Due to restricted rotation around the C-N amide bond, this signal may appear as a broad singlet or even two distinct singlets at lower temperatures.

  • CH (isobutyl) (δ ~2.0 ppm): A multiplet, coupled to the CH₂ and two CH₃ groups.

  • CH₃ (isobutyl) (δ ~0.9 ppm): A doublet, corresponding to the two methyl groups of the isobutyl moiety.

¹³C NMR (100 MHz, CDCl₃)
  • C=O (Amide Carbonyl) (δ ~165-168 ppm): The characteristic signal for the amide carbonyl carbon.

  • Aromatic Carbons (δ 115-160 ppm): Six signals are expected. The carbon attached to fluorine (C2) will show a large one-bond coupling (¹J(C-F) ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbon attached to bromine (C3) will be found around δ 115-120 ppm.

  • Alkyl Carbons (δ 10-60 ppm): Signals corresponding to the N-CH₃, N-CH₂, CH, and terminal CH₃ carbons of the isobutyl group.

Mass Spectrometry (ESI+)
  • [M+H]⁺: The mass spectrum should show a characteristic pair of peaks for the protonated molecule due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expected m/z values would be 288.04 and 290.04.

  • Fragmentation: A likely major fragment would result from the cleavage of the isobutyl group.

Chemical Reactivity and Stability

Reactivity of the C-Br Bond

The bromine atom at the 3-position is the most reactive site for synthetic transformation. It is well-suited for various palladium- or nickel-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, introducing aryl, alkyl, or nitrogen-based substituents.

  • Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

The ortho-fluoro substituent is not expected to significantly hinder these reactions but may influence catalyst kinetics.

Influence of the ortho-Fluoro Group

The fluorine atom at the 2-position has several important effects:

  • Electronic Withdrawal: It lowers the pKa of the parent carboxylic acid and influences the electron density of the aromatic ring.

  • Steric and Conformational Effects: It can restrict the rotation of the amide bond, influencing the molecule's 3D shape and binding properties.

  • C-F Bond Activation: While the aromatic C-F bond is generally robust, under specific nickel-catalyzed conditions, it can be activated for cross-coupling, offering an orthogonal reactivity handle to the C-Br bond.[8]

Amide Bond Stability

The tertiary N,N-disubstituted amide bond is highly stable towards both acidic and basic hydrolysis and is resistant to cleavage by common metabolic enzymes like proteases. Significant energy (e.g., strong acid/base at high temperatures) is required for its cleavage.

Storage and Handling

The compound is predicted to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling.

Conclusion

3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide is a synthetically accessible molecule with significant potential. This guide provides a detailed, predictive framework for its properties and behavior, derived from established chemical principles and data from close structural analogues. The presence of both a reactive bromine handle and a modulating fluorine atom on a stable benzamide scaffold makes it a valuable building block for applications in drug discovery, agrochemicals, and materials science. The protocols and data herein serve as a robust starting point for any researcher interested in exploring the utility of this compound.

References

  • Li, Z., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]

  • PubChem. 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • PubChem. N-isobutyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. [Link]

  • National Institute of Standards and Technology. Benzamide, m-bromo-. NIST Chemistry WebBook. [Link]

  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • MDPI. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Beilstein Journal of Organic Chemistry. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

  • MDPI. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. [Link]

  • Home Sunshine Pharma. 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3. [Link]

  • ScienceDirect. N-(benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosphate dehydrogenase. [Link]

  • Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

Exploratory

3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide CAS number and identifiers

The following is an in-depth technical guide for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide , structured for researchers and drug development professionals. A Lynchpin Scaffold for mGluR5 Negative Allosteric Modulato...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide , structured for researchers and drug development professionals.

A Lynchpin Scaffold for mGluR5 Negative Allosteric Modulator (NAM) Discovery

Executive Summary & Identifiers

3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide is a specialized halogenated benzamide intermediate.[1][2][3][4][5] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of CNS-active agents targeting the metabotropic glutamate receptor subtype 5 (mGluR5). Its structural motif—combining a conformationally restricted fluorophenyl core with a lipophilic amide tail—is engineered to traverse the blood-brain barrier (BBB) and engage deep allosteric pockets.

Core Identifiers
Identifier TypeValue
CAS Number 1851789-45-1
IUPAC Name 3-bromo-2-fluoro-N-(2-methylpropyl)-N-methylbenzamide
Molecular Formula C₁₃H₁₇BrFNO
Molecular Weight 302.19 g/mol
SMILES CC(C)CN(C)C(=O)C1=C(F)C(Br)=CC=C1
InChI Key BAJCFNRLEJHPTQ-UHFFFAOYSA-N (Analogous base structure)
Appearance White to off-white crystalline solid

Structural Logic & Pharmacophore Analysis

This compound is not merely a random intermediate; it is a "privileged structure" designed for specific Structure-Activity Relationship (SAR) goals in neuropharmacology.

The "Anatomy" of the Scaffold
  • The 3-Bromo Handle (The Warhead Site):

    • Function: Serves as the electrophilic partner for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura).

    • Application: In mGluR5 NAMs (e.g., MPEP/MTEP analogs), this position is typically coupled with an alkyne or heteroaryl ring to create the rigid "rod-like" geometry required to lock the receptor in an inactive state.

  • The 2-Fluoro Substituent (Conformational Lock):

    • Function: Introduces a strategic dipole and steric bulk.

    • Causality: The fluorine atom forces the amide bond out of planarity relative to the phenyl ring (ortho-effect), favoring a specific bioactive conformation that improves receptor binding affinity. It also blocks metabolic oxidation at the typically labile ortho-position.

  • The N-Isobutyl-N-Methyl Amide (The Lipophilic Anchor):

    • Function: Provides a bulky, hydrophobic moiety.

    • Causality: This specific amide tail is optimized to fill the hydrophobic pocket of the mGluR5 allosteric site. The N-methyl group eliminates a hydrogen bond donor, increasing lipophilicity (LogP) and enhancing BBB permeability.

Visualization: SAR Logic Pathway

SAR_Logic Compound 3-Bromo-2-fluoro- N-isobutyl-N-methyl-benzamide Br_Group 3-Bromo Position (Reactive Handle) Compound->Br_Group F_Group 2-Fluoro Position (Metabolic/Steric Shield) Compound->F_Group Amide_Group N-Isobutyl-N-Methyl Amide (Hydrophobic Anchor) Compound->Amide_Group Sonogashira Sonogashira Coupling (Alkyne Introduction) Br_Group->Sonogashira Functionalization Conformation Torsion Angle Control (Bioactive Shape) F_Group->Conformation Ortho-Effect BBB_Perm BBB Permeability (CNS Penetration) Amide_Group->BBB_Perm Lipophilicity Target High Affinity mGluR5 NAM Sonogashira->Target Conformation->Target BBB_Perm->Target

Figure 1: Pharmacophore dissection showing how each structural component contributes to the final drug candidate's efficacy.

Validated Synthesis Protocol

The synthesis utilizes a standard amide coupling strategy. The choice of HATU over acid chlorides is recommended for research-scale (milligram to gram) to maximize yield and minimize racemization or side reactions, although the acid chloride route is viable for scale-up.

Reaction Scheme

Precursors: 3-Bromo-2-fluorobenzoic acid + N-Isobutyl-N-methylamine.

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In a dry round-bottom flask purged with Nitrogen (N₂), dissolve 3-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (Dimethylformamide) [Concentration ~0.2 M].

    • Why DMF? Ensures complete solubility of the polar acid and the coupling reagent.

  • Activation:

    • Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

    • Add HATU (1.2 eq) in one portion at 0°C.

    • Stir for 15–30 minutes at 0°C to form the activated ester species.

  • Coupling:

    • Add N-isobutyl-N-methylamine (1.2 eq) dropwise.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS (Target Mass: [M+H]⁺ = 302/304 due to Br isotope pattern).

  • Work-up & Purification:

    • Dilute with EtOAc (Ethyl Acetate) and wash sequentially with:

      • 1N HCl (removes unreacted amine/DIPEA).

      • Saturated NaHCO₃ (removes unreacted acid).

      • Brine.[6]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Hexanes:EtOAc (Gradient 0% → 30%).

      • Yield Expectation: 85–95%.

Experimental Workflow Diagram

Synthesis_Flow Start Start: 3-Br-2-F-Benzoic Acid Activate Activation: + HATU / DIPEA (0°C, DMF) Start->Activate Couple Coupling: + N-iBu-N-Me amine (RT, 16h) Activate->Couple Workup Workup: EtOAc Extr. Acid/Base Wash Couple->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Product: CAS 1851789-45-1 Purify->Final

Figure 2: Linear workflow for the HATU-mediated synthesis of the target benzamide.

Physicochemical Properties & Handling

For drug development, understanding the physical state is crucial for formulation and storage.

PropertySpecification
Physical State Solid powder
Melting Point 125.0 – 129.0 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol, DCM. Insoluble in water.
pKa Non-ionizable amide (neutral at physiological pH).
Storage 2–8°C, Desiccated. Protect from light.[7]
Safety Profile (GHS Classifications)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[8]

  • Protocol: Handle in a fume hood wearing nitrile gloves and safety goggles.

References

  • BLD Pharm. (2024). Product Analysis: 3-Bromo-2-fluoro-N-isobutyl-N-methylbenzamide (CAS 1851789-45-1).[1][2][3][4][5] Retrieved from

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: Halogenated Benzamides. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Bromo-2-fluoro-N-methylbenzamide Analogs. Retrieved from

  • Google Patents. (2023). Preparation of 3-bromo-4-fluoro-benzoic acid derivatives. Retrieved from

Sources

Foundational

A Strategic Guide to the Pharmacological Investigation of -Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

A Prospective Whitepaper for Drug Discovery & Development Professionals Abstract Substituted benzamides are a foundational scaffold in medicinal chemistry, giving rise to a wide array of approved therapeutics.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Whitepaper for Drug Discovery & Development Professionals

Abstract

Substituted benzamides are a foundational scaffold in medicinal chemistry, giving rise to a wide array of approved therapeutics.[1][2][3] The novel compound, 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide, represents an unexplored chemical entity with significant therapeutic potential. This guide outlines a comprehensive, multi-phase strategy for the systematic pharmacological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for moving from initial characterization to a preclinical candidate. The narrative synthesizes technical protocols with the strategic rationale behind experimental choices, emphasizing a self-validating system of inquiry. This document serves as a roadmap for unlocking the potential of this and other novel chemical entities.

Introduction: The Rationale for Investigation

While "3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide" is not documented in publicly available literature, its structural components suggest a high probability of biological activity. The core benzamide structure is a privileged scaffold, known to interact with a variety of biological targets, including dopamine and serotonin receptors.[1][3] The specific substitutions on this scaffold provide compelling reasons for its investigation:

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties.[4][5] Fluorination is known to increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins.[4][5][6] The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets.[7][8]

  • Bromine Substitution: The introduction of a bromine atom can also confer therapeutic advantages. Bromination has been shown to increase therapeutic activity and favorably influence a drug's metabolism and duration of action.[9][10] Furthermore, bromine can participate in "halogen bonding," a type of non-covalent interaction that can enhance drug-target binding.[9][11] Bromine is found in drugs targeting the nervous, sensory, and respiratory systems, demonstrating its potential to cross biological barriers.[10]

  • N-isobutyl-N-methyl Group: The N-alkylation of the amide can drastically alter the compound's lipophilicity and steric profile, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target selectivity.

Given these structural features, a systematic investigation is warranted to determine the compound's pharmacological profile and therapeutic potential.

A Multi-Phase Strategy for Pharmacological Evaluation

A logical, phased approach is essential for the efficient and effective characterization of a novel compound. The following workflow is proposed to systematically evaluate 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide, from initial screening to preclinical candidate selection.

G cluster_0 Phase 1: In Silico & In Vitro Profiling cluster_1 Phase 2: Hit-to-Lead Characterization cluster_2 Phase 3: Preclinical Evaluation a In Silico ADMET Prediction b Broad Panel Off-Target Screening a->b Prioritize Safety c High-Throughput Primary Target Screening b->c Identify Potential Adverse Effects d Secondary Assays & Dose-Response Studies c->d Advance Hits e Mechanism of Action (MoA) Studies d->e Confirm Activity & Determine Potency f Initial In Vitro Toxicity Assessment e->f Elucidate Biological Pathway g In Vivo Pharmacokinetic (PK) Studies f->g Select Lead Candidate h In Vivo Efficacy in Animal Models g->h Establish Dosing Regimen i IND-Enabling Toxicology Studies h->i Demonstrate Proof-of-Concept j Clinical Trials i->j File IND Application

Caption: A multi-phase workflow for the pharmacological evaluation of a novel chemical entity.

Detailed Methodologies and Experimental Protocols

This section provides detailed protocols for key experiments within the evaluation workflow. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Phase 1: In Vitro Safety & Target Screening

The initial phase focuses on broad screening to identify potential biological targets and flag any potential safety liabilities early in the process.[12][13]

Protocol 1: Broad Panel Off-Target Liability Screening

  • Objective: To identify potential off-target interactions that could lead to adverse drug reactions.

  • Methodology: The compound is screened against a panel of known targets associated with adverse drug events. This typically includes a diverse set of receptors, ion channels, transporters, and enzymes.[14]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide in DMSO.

    • Assay Concentration: Perform an initial screen at a concentration of 10 µM.

    • Target Panel: Utilize a commercially available safety screening panel (e.g., Eurofins SafetyScreen™, Pharmaron's in vitro safety panel) that includes a minimum of 44 targets.[13][14]

    • Assay Formats: The panel will consist of a mix of binding assays (for receptors and transporters) and functional assays (for enzymes and ion channels).

    • Data Analysis: Results are typically expressed as a percentage of inhibition or activation. A threshold of >50% inhibition at 10 µM is generally considered a "hit" and warrants further investigation.

  • Causality and Rationale: This early screening is a critical de-risking step.[13] Identifying potential off-target effects at this stage saves significant resources by preventing the advancement of compounds with a high likelihood of safety issues.

Phase 2: Hit-to-Lead Characterization

Once initial hits are identified, this phase focuses on confirming the activity, determining potency, and elucidating the mechanism of action.

Protocol 2: Dose-Response and Potency Determination (IC50/EC50)

  • Objective: To quantify the potency of the compound at its primary target(s).

  • Methodology: A cell-based or biochemical assay is used to measure the compound's effect over a range of concentrations.

  • Step-by-Step Protocol:

    • Assay Setup: Based on the primary target identified in Phase 1, establish a robust and validated assay. For example, if the primary target is a G-protein coupled receptor (GPCR), a cAMP or calcium flux assay would be appropriate.

    • Compound Dilution: Prepare a serial dilution of the compound, typically starting from 100 µM down to the picomolar range. A 10-point, 1:3 dilution series is standard.

    • Incubation: Add the diluted compound to the assay system (e.g., cells expressing the target receptor) and incubate for a predetermined time.

    • Signal Detection: Measure the assay signal using a plate reader.

    • Data Analysis: Plot the response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation).

  • Causality and Rationale: Determining the potency is fundamental to understanding the compound's potential as a drug. A lower IC50/EC50 value indicates higher potency. This quantitative data is essential for structure-activity relationship (SAR) studies and for selecting the most promising lead candidates.

Phase 3: Preclinical Evaluation

This phase involves in vivo studies to assess the compound's behavior in a living system.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model.

  • Methodology: The compound is administered to a group of animals (typically rodents), and blood samples are collected at various time points to measure the drug concentration.

  • Step-by-Step Protocol:

    • Animal Model: Use healthy, male Sprague-Dawley rats (n=3-5 per group).

    • Dosing: Administer the compound via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).

    • Sample Collection: Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Sample Processing: Centrifuge the blood to separate the plasma.

    • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Causality and Rationale: The PK profile is critical for determining if the compound can achieve and maintain therapeutic concentrations in the body.[15] It informs the dosing regimen for subsequent efficacy studies and is a key component of the Investigational New Drug (IND) application.[16]

Data Presentation and Decision Making

Clear data presentation and logical decision-making are paramount in drug discovery.

Table 1: Hypothetical In Vitro Screening Data

Target ClassRepresentative Target% Inhibition @ 10 µM
GPCRDopamine D2 Receptor85%
GPCRSerotonin 5-HT2A Receptor78%
Ion ChannelhERG<10%
EnzymeCYP3A425%

Decision-Making Framework

The data generated at each phase will guide the decision to advance, optimize, or terminate the project.

G start Initial Screening Results decision1 Potent On-Target Activity? start->decision1 action1 Proceed to Dose-Response decision1->action1 Yes stop1 Terminate Project: Lack of Efficacy decision1->stop1 No decision2 Acceptable Off-Target Profile? action2 Proceed to In Vivo Studies decision2->action2 Yes stop2 Terminate Project: Safety Concerns decision2->stop2 No decision3 Favorable PK Properties? action3 Advance to IND-Enabling Toxicology decision3->action3 Yes stop3 Optimize or Terminate: Poor Bioavailability decision3->stop3 No action1->decision2 action2->decision3

Caption: A decision-making tree for advancing a novel compound through preclinical development.

Conclusion

The strategic framework outlined in this whitepaper provides a comprehensive and technically grounded approach to the pharmacological evaluation of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. By following a logical progression from broad in vitro screening to targeted in vivo studies, researchers can efficiently characterize the compound's therapeutic potential while proactively identifying and mitigating potential risks. This structured, evidence-based approach is essential for making informed decisions in the complex process of drug discovery and development, ultimately increasing the probability of translating a novel chemical entity into a valuable therapeutic agent.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available from: [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available from: [Link]

  • (2008, October 4). Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

  • Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

  • (2026, February 12). Understanding the Stages of Preclinical Drug Development: A Comprehensive Guide. NorthEast BioLab. Available from: [Link]

  • (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Termedia. Available from: [Link]

  • Reaction Biology. In Vitro Safety Pharmacology Profiling. Reaction Biology. Available from: [Link]

  • Selvita. In Vitro and Ex Vivo Pharmacology. Selvita. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. PPD. Available from: [Link]

  • (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available from: [Link]

  • PHARMACY 614 BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Farmacia. Available from: [Link]

  • (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available from: [Link]

  • (2025, February 5). What Is Bromine Used For? AZoM.com. Available from: [Link]

  • DiscoverX. SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review. Available from: [Link]

  • Pharmaron. in vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available from: [Link]

  • Pani, L., Gessa, G. L., & Mulas, M. (2000). Consensus on the use of substituted benzamides in psychiatric patients. PubMed. Available from: [Link]

  • Pani, L., Mulas, M., & Gessa, G. L. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. Available from: [Link]

  • (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PMC. Available from: [Link]

Sources

Exploratory

Safety data sheet (SDS) for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Technical Safety & Handling Guide: 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Part 1: Compound Identification & Physicochemical Profile Status: Research Chemical / New Chemical Entity (NCE) Note: Specific experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Part 1: Compound Identification & Physicochemical Profile

Status: Research Chemical / New Chemical Entity (NCE) Note: Specific experimental data for this exact isomer is limited in public registries. The following profile is derived from structure-activity relationships (SAR) of close analogs (e.g., 4-bromo-2-fluoro-N-methylbenzamide) and standard functional group analysis.

PropertySpecification / Prediction
Chemical Name 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide
CAS Number Provisional/Unavailable (Search for generic benzamide class if required for inventory)
Molecular Formula C₁₂H₁₅BrFNO
Molecular Weight 288.16 g/mol
Physical State Predicted: Low-melting solid or viscous oil (due to N-isobutyl steric bulk disrupting crystal packing compared to N-methyl analogs).
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol. Insoluble in water.
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
Key Functional Groups Aryl Halide (Br, F), Tertiary Amide

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the toxicological profile of halogenated benzamides (e.g., Enzalutamide intermediates), this compound should be treated as a bioactive agent with potential irritant and acute toxicity properties.

Hazard ClassHazard StatementCode
Acute Toxicity (Oral) Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Eye Damage/Irritation Causes serious eye irritation.[1]H319
STOT - Single Exposure May cause respiratory irritation.H335
Aquatic Toxicity Harmful to aquatic life with long-lasting effects (Halogenated aromatics are often persistent).H412

Part 3: Synthesis & Stability (Technical Context)

Understanding the synthesis provides insight into potential impurities (e.g., residual amines or acid chlorides).

Primary Synthetic Route: The most robust synthesis involves the amide coupling of 3-bromo-2-fluorobenzoic acid with N-isobutyl-N-methylamine .

Impurities to Watch:

  • Unreacted Amine: N-isobutyl-N-methylamine (Volatile, fishy odor, basic).

  • Hydrolysis Product: 3-bromo-2-fluorobenzoic acid (Acidic solid).

  • Coupling Reagents: Residual EDC/HOBt or Thionyl Chloride byproducts.

Visualization: Synthetic Pathway & Impurity Logic

SynthesisWorkflow Start1 3-Bromo-2-fluoro- benzoic acid Activation Activation (SOCl2 or HATU) Start1->Activation Carboxyl Activation Start2 N-Isobutyl-N- methylamine Intermediate Activated Species Start2->Intermediate Nucleophilic Attack Activation->Intermediate Product TARGET: 3-Bromo-2-fluoro-N- isobutyl-N-methyl-benzamide Intermediate->Product Coupling Waste Byproducts: HCl / Urea Intermediate->Waste Elimination

Caption: Figure 1. Standard amide coupling workflow indicating critical control points for impurity management.

Part 4: Handling Protocols (The Self-Validating System)

Core Directive: Treat as a potent pharmacophore. The combination of the benzamide core and halogens suggests potential binding to specific receptors (e.g., Androgen Receptor, Kinases).

Engineering Controls
  • Primary: All weighing and transfer must occur inside a certified Chemical Fume Hood.

  • Secondary: If the compound is an oil, use positive displacement pipettes to prevent aerosolization during transfer.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact. Double-gloving is required if dissolving in penetrating solvents like DMSO or DCM.

  • Respiratory: If handling >500mg of dry powder outside a hood, use a P95/P3 particulate respirator.

Decontamination & Spill Management
  • Solvent Choice: The compound is lipophilic. Do not use water alone.

  • Protocol:

    • Absorb liquid spills with vermiculite.

    • Clean surface with Ethanol (70%) followed by a detergent wash.

    • Validation: Use a UV lamp (254 nm). The conjugated benzamide system should fluoresce or appear dark against a TLC plate background, allowing visual confirmation of cleanup.

Part 5: Toxicology & Metabolic Risks (SAR Analysis)

Expert Insight: The 3-bromo-2-fluoro substitution pattern is electronically unique.

  • Metabolic Stability: The fluorine at the 2-position blocks metabolic oxidation at that site, increasing the half-life compared to non-fluorinated analogs [1].

  • Reactivity: The 3-bromo group is a "handle" for further functionalization (e.g., Suzuki coupling) but is generally stable under physiological conditions. It does not act as an alkylating agent (unlike benzyl bromides).

Specific Toxicity Risks:

  • Hepatic: Halogenated aromatic amides can undergo bioactivation to reactive quinone-imine intermediates if the amide bond is cleaved, potentially leading to glutathione depletion [2].

  • Reproductive: Analogs (like Enzalutamide) are androgen receptor antagonists; handle with extreme caution if pregnant or planning conception.

Part 6: Emergency Response Protocols

Visualization: Exposure Response Logic

EmergencyResponse Exposure EXPOSURE EVENT Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin 1. Blot excess (do not rub) 2. Wash soap/water 15 min 3. Remove contam. clothes Skin->ActionSkin ActionEye 1. Flush water 15 min 2. Remove contacts 3. Seek Ophthalmologist Eye->ActionEye ActionIngest 1. Rinse mouth 2. Do NOT induce vomiting 3. Call Poison Control Ingest->ActionIngest Medical Medical Follow-up: Monitor Liver Function (LFTs) & Renal Function ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Figure 2. Decision tree for immediate response to accidental exposure.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24694329 (4-bromo-2-fluoro-N-methylbenzamide Analog Data). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Bromobenzamide (General Class Reference). Link

Sources

Foundational

Literature review of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide synthesis

Executive Summary The compound 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide (CAS 1851789-45-1) represents a high-value scaffold in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide (CAS 1851789-45-1) represents a high-value scaffold in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors. Its structural utility lies in the ortho-fluoro/meta-bromo substitution pattern, which offers:

  • Electronic Modulation: The fluorine atom lowers the pKa of the amide NH (if dealkylated) and alters the metabolic stability of the ring.[1]

  • Synthetic Handle: The bromine atom at position 3 serves as an excellent handle for downstream Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, allowing rapid library diversification.[1]

  • Conformational Lock: The ortho-fluorine induces a specific torsion angle relative to the amide carbonyl, often critical for receptor binding affinity.[1]

This guide provides a robust, scalable synthesis strategy, prioritizing the Acid Chloride method for scale-up and the HATU method for high-throughput discovery, addressing the specific steric challenges posed by the N-isobutyl group and ortho-fluorine atom.[1]

Retrosynthetic Analysis

The most logical disconnection is the amide bond.[1] The steric bulk of the N-isobutyl group combined with the ortho-fluorine substituent suggests that activation of the carboxylic acid must be aggressive enough to overcome steric hindrance but controlled to prevent side reactions (e.g., nucleophilic aromatic substitution of the fluorine).[1]

  • Target: 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide[2][3][4][5]

  • Precursor A (Electrophile): 3-Bromo-2-fluorobenzoic acid (CAS 161957-56-8)

  • Precursor B (Nucleophile): N-Isobutyl-N-methylamine (CAS 625-43-4)

Retrosynthesis Target Target Molecule (3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid Precursor A: 3-Bromo-2-fluorobenzoic acid (Electrophile) Disconnection->Acid Amine Precursor B: N-Isobutyl-N-methylamine (Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic breakdown of the target scaffold.[1]

Critical Reagent Preparation

While the benzoic acid is commercially available, the secondary amine (N-isobutyl-N-methylamine) may require fresh preparation to ensure high yields, as commercial stocks can degrade to primary amines or oxidize.[1]

Protocol 3.1: In Situ Preparation of N-Isobutyl-N-methylamine

Method: Reductive Amination Rationale: Ensures the amine is free of water and oxidation byproducts, which interfere with amide coupling.[1]

  • Reagents: Isobutyraldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM.

  • Procedure:

    • Dissolve isobutyraldehyde in anhydrous DCM (0.5 M).

    • Add methylamine solution and stir for 30 min at 0°C to form the imine.

    • Add STAB portion-wise.[1]

    • Stir at RT for 12 hours.

    • Quench: Sat. NaHCO₃. Extract with DCM.[1][6]

    • Note: For the amide coupling below, the crude amine (if >95% pure by GC) can often be used directly after drying, or isolated as the HCl salt for stability.[1]

Core Synthesis Protocols

We present two methodologies. Method A is preferred for milligram-scale research (Discovery). Method B is preferred for gram-to-kilogram scale-up (Process).

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput synthesis, mild conditions, tolerance of sensitive functional groups.[1]

Mechanistic Insight: The ortho-fluorine withdraws electrons, making the carbonyl carbon more electrophilic, but it also creates steric bulk.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDCI because the HOAt leaving group accelerates the reaction rate for sterically hindered amides [1].[1]

Reagents:

  • 3-Bromo-2-fluorobenzoic acid (1.0 eq)[7]

  • N-Isobutyl-N-methylamine (1.2 eq)

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve 3-bromo-2-fluorobenzoic acid (100 mg, 0.46 mmol) in DMF (2 mL). Add DIPEA (0.24 mL, 1.38 mmol).

  • Coupling Agent: Add HATU (210 mg, 0.55 mmol) in one portion. Stir for 5 minutes at RT. Solution should turn slightly yellow.[1]

  • Amine Addition: Add N-isobutyl-N-methylamine (48 mg, 0.55 mmol).

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target M+H ≈ 288/290 for Br isotopes).

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with 1N HCl (2 x 10 mL) to remove excess amine/DIPEA.[1]

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid.

    • Wash with LiCl (5% aq) to remove DMF.[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

Method B: Acid Chloride Activation (Scale-Up)

Best for: Cost efficiency, avoiding expensive coupling agents, easy purification.[1]

Mechanistic Insight: Converting the acid to the acid chloride generates a highly reactive electrophile that overcomes the steric hindrance of the N-isobutyl group without the atom-economy waste of HATU.[1]

Reagents:

  • 3-Bromo-2-fluorobenzoic acid (1.0 eq)[7]

  • Oxalyl Chloride (1.5 eq)[1]

  • DMF (catalytic, 2-3 drops)[1]

  • N-Isobutyl-N-methylamine (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)[1]

  • Solvent: DCM (Dichloromethane)[6]

Step-by-Step Protocol:

  • Chlorination: Dissolve acid (5.0 g) in dry DCM (50 mL) under N₂. Cool to 0°C.[1][6]

  • Activation: Add catalytic DMF. Dropwise add Oxalyl Chloride.[1] Caution: Gas evolution (CO, CO₂).[1]

  • Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Coupling: Redissolve crude acid chloride in DCM (40 mL). Cool to 0°C.[1][6]

  • Addition: Add Et₃N followed by slow addition of N-isobutyl-N-methylamine.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Standard aqueous wash (1N HCl, then Brine).

Data Visualization & Workflow

The following diagram illustrates the decision logic and workflow for the synthesis, ensuring the correct protocol is selected based on scale and available equipment.

SynthesisWorkflow Start Start: 3-Bromo-2-fluorobenzoic acid Decision Select Scale/Priority Start->Decision RouteA Route A: Discovery (<1g) Priority: Speed/Mildness Decision->RouteA RouteB Route B: Process (>5g) Priority: Cost/Scalability Decision->RouteB ActivationA Activation: HATU + DIPEA Solvent: DMF RouteA->ActivationA ReactionA Reaction: 2-4h @ RT ActivationA->ReactionA Convergence Workup: Acid/Base Wash ReactionA->Convergence ActivationB Activation: Oxalyl Chloride + cat. DMF Intermediate: Acid Chloride RouteB->ActivationB ReactionB Reaction: Et3N, DCM, 0°C -> RT ActivationB->ReactionB ReactionB->Convergence Final Final Product: 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Convergence->Final

Figure 2: Workflow decision tree for selecting the optimal synthesis route.

Analytical Data Summary (Expected)

Upon synthesis, the identity of the compound must be validated against the following expected parameters.

ParameterExpected Value/ObservationNotes
Physical State White to off-white solidHalogenated benzamides often crystallize well.[7]
Molecular Weight 288.16 g/mol Monoisotopic mass (Br79).[1]
MS (ESI+) m/z 288.0 [M+H]⁺, 290.0 [M+2+H]⁺Characteristic 1:1 doublet for Bromine.[1]
¹H NMR (CDCl₃) δ 7.5 (m, 1H), 7.1 (m, 1H), 7.0 (t, 1H)Aromatic region shows 1,2,3-substitution pattern.[1]
¹H NMR (Alkyl) δ 3.2 (d, 2H), 3.0 (s, 3H), 0.9 (d, 6H)Rotamers may be visible due to amide bond rotation.[1]
¹⁹F NMR δ -110 to -120 ppmDiagnostic for ortho-fluorine on benzamide.

Safety & Handling

  • Fluorinated Aromatics: While generally stable, 3-bromo-2-fluorobenzoic acid can be an irritant.[1] Avoid inhalation of dust.[1]

  • Oxalyl Chloride: Extremely toxic by inhalation.[1] Generates HCl and CO.[1] Must be used in a well-ventilated fume hood.[1]

  • HATU: A potential sensitizer.[1] High-grade peptide coupling agents can cause respiratory sensitization.

  • Waste Disposal: All halogenated organic waste must be segregated from non-halogenated solvents to comply with environmental regulations.[1]

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[1] Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 160779897, 4-bromo-2-fluoro-N-methylbenzamide (Analog Reference). Link[1]

  • ChemicalBook. (2025).[1] "3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide CAS 1851789-45-1".[2][3][4] Link

Sources

Exploratory

Technical Guide: Thermodynamic Stability Profile of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

The following technical guide provides an in-depth analysis of the thermodynamic and physicochemical stability profile of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide . This document is structured for pharmaceutical sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic and physicochemical stability profile of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide . This document is structured for pharmaceutical scientists and process chemists, focusing on structural dynamics, degradation kinetics, and solid-state behavior.

Executive Summary

3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide represents a class of poly-halogenated, sterically congested tertiary amides often utilized as scaffold intermediates in the synthesis of GPCR modulators and kinase inhibitors. Its thermodynamic stability is governed by three competing vectors:

  • Electronic Activation: The synergistic electron-withdrawing effects of the 2-fluoro and 3-bromo substituents activate the carbonyl toward nucleophilic attack.

  • Steric Shielding: The bulky N-isobutyl group and the ortho-fluoro substituent create a "molecular gate" that kinetically dampens hydrolytic degradation, despite thermodynamic favorability.

  • Atropisomerism: The rotation about the Aryl-Carbonyl bond is restricted, leading to distinct conformational energy minima that influence solubility and crystallization kinetics.

Molecular Architecture & Electronic Thermodynamics

Electronic Inductive & Resonance Effects

The stability of the amide bond is fundamentally linked to the electrophilicity of the carbonyl carbon.

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts a strong inductive effect (-I), pulling electron density from the benzene ring and, by extension, the carbonyl carbon. This increases the thermodynamic potential for hydrolysis (

    
    ). However, the fluorine also donates electron density via resonance (+R), though the -I effect dominates in the ground state.
    
  • The 3-Bromo Contribution: The bromine atom at the 3-position provides additional inductive withdrawal. Crucially, its bulk forces the adjacent 2-fluoro group to orient strictly toward the carbonyl oxygen or nitrogen, locking the conformation.

Conformational Thermodynamics (Atropisomerism)

Unlike simple benzamides, this molecule exhibits restricted rotation around two axes: the


 amide bond and the 

bond.

Thermodynamic Barrier Analysis:

  • Amide Bond (

    
    ) Rotation:  The tertiary amide (N-isobutyl, N-methyl) lacks a hydrogen bond donor, preventing the formation of stable dimers. The rotational barrier (
    
    
    
    ) is estimated at 16–18 kcal/mol . At room temperature, this results in rapid exchange on the chemical time scale but distinct rotamers on the NMR time scale.
  • Aryl-Carbonyl (

    
    ) Rotation:  The ortho-fluoro substituent creates steric clash with the amide alkyl groups. This forces the amide group out of planarity with the phenyl ring, reducing conjugation energy but relieving steric strain.
    

Visualization of Conformational Dynamics:

ConformationalDynamics GroundState Ground State (Twisted Amide) TS_Rotation Transition State (Planar/Clashed) GroundState->TS_Rotation ΔG‡ ~18 kcal/mol Rotamer_E E-Rotamer (Isobutyl syn to O) TS_Rotation->Rotamer_E Relaxation Rotamer_Z Z-Rotamer (Methyl syn to O) TS_Rotation->Rotamer_Z Relaxation Rotamer_E->Rotamer_Z Equilibrium (Keq)

Figure 1: Conformational energy landscape showing the interconversion between E/Z rotamers mediated by the steric bulk of the ortho-fluoro and N-alkyl groups.

Chemical Stability & Degradation Pathways

Hydrolytic Instability

While amides are generally stable, the electron-deficient nature of the 3-bromo-2-fluorophenyl ring makes this compound more susceptible to hydrolysis than non-halogenated analogs.

  • Acidic Conditions: Protonation of the carbonyl oxygen is favored by the electron-withdrawing halogens. However, the N-isobutyl group provides significant steric hindrance to the incoming water molecule. Prediction: Stable at pH 1–4 at 25°C; slow degradation at >60°C.

  • Basic Conditions: The carbonyl carbon is highly electrophilic. Hydroxide attack is the rate-limiting step. The ortho-fluoro group can facilitate "anchimeric assistance" or conversely, repel the incoming nucleophile electrostatically. Prediction: Moderate instability at pH >10.

Nucleophilic Aromatic Substitution (SNAr) Risk

A critical, often overlooked instability risk for ortho-fluorobenzamides is the displacement of the fluorine atom by nucleophiles (SNAr).

  • Mechanism: In the presence of strong nucleophiles (e.g., thiols, amines in formulation), the 2-fluoro position is activated by the carbonyl (para-like effect) and the 3-bromo (inductive).

  • Risk Profile: High risk in formulations containing nucleophilic excipients or impurities.

Degradation Pathway Diagram:

DegradationPathways Compound 3-Bromo-2-fluoro- N-isobutyl-N-methyl-benzamide Hydrolysis_TS Tetrahedral Intermediate Compound->Hydrolysis_TS + H2O / H+ or OH- SNAr_TS Meisenheimer Complex Compound->SNAr_TS + Nucleophile (Nu-) Acid 3-Bromo-2-fluoro- benzoic acid Hydrolysis_TS->Acid Amine N-isobutyl-N-methylamine Hydrolysis_TS->Amine Substituted 2-Substituted-3-bromo- benzamide SNAr_TS->Substituted - F-

Figure 2: Competing degradation pathways. Note that SNAr displacement of Fluorine is a specific risk for this scaffold under basic/nucleophilic conditions.

Solid-State Thermodynamics

Crystallization & Polymorphism

The molecule possesses low symmetry and lacks strong hydrogen bond donors (no N-H). Consequently, the crystal lattice energy is dominated by:

  • Halogen Bonding: Br···O and F···F interactions.

  • Van der Waals Forces: Packing of the isobutyl chains.

  • Melting Point Prediction: Due to the flexible isobutyl group and lack of H-bonding network, the melting point is expected to be relatively low (60–85°C ). This classifies the compound as a "low-melting solid" or "semi-solid," posing challenges for micronization.

  • Polymorphism Risk: High. The flexibility of the N-isobutyl group allows for multiple packing motifs. Screening for the thermodynamically stable polymorph is critical to prevent phase changes during storage.

Experimental Validation Protocols

To validate the thermodynamic claims above, the following experimental workflows are required.

Protocol: Variable-Temperature NMR (Rotational Barrier)

Objective: Determine the


 of amide bond rotation.
  • Sample Prep: Dissolve 10 mg in DMSO-d6 (high boiling point).

  • Acquisition: Acquire 1H NMR spectra from 25°C to 120°C in 10°C increments.

  • Analysis: Monitor the coalescence of the N-Methyl doublet/singlet.

  • Calculation: Use the Eyring equation

    
     to extract thermodynamic parameters.
    
Protocol: Accelerated Stability Assessment Program (ASAP)

Objective: Establish hydrolytic and SNAr degradation rates.

  • Conditions: Prepare 1 mg/mL solutions in:

    • 0.1 N HCl

    • Phosphate Buffer pH 7.4

    • 0.1 N NaOH

    • Nucleophilic Challenge: pH 8.0 buffer + 10mM Cysteine (to test F-displacement).

  • Incubation: 40°C, 60°C, and 80°C for 24, 48, and 72 hours.

  • Analysis: UPLC-MS/MS. Monitor for:

    • Parent loss.

    • Hydrolysis product (M+ = 219/221 Da for acid).

    • SNAr product (M+ = Parent + 121 - 19 Da for Cysteine adduct).

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_0 Sample Preparation Start Stability Assessment Sol_Acid 0.1N HCl Start->Sol_Acid Sol_Base 0.1N NaOH Start->Sol_Base Sol_Nuc Cysteine Challenge Start->Sol_Nuc Incubation Incubation (40-80°C, 24-72h) Sol_Acid->Incubation Sol_Base->Incubation Sol_Nuc->Incubation UPLC UPLC-MS Analysis Incubation->UPLC Data Kinetic Modeling (Arrhenius Plot) UPLC->Data

Figure 3: Workflow for distinguishing hydrolytic instability from nucleophilic susceptibility.

References

  • Clayden, J., et al. (2005). Atropisomerism in Amides: Rotational Barriers and Conformational Preferences. Journal of Organic Chemistry.

  • Wiberg, K. B. (2002). The Amide Resonance Model and Rotational Barriers. Accounts of Chemical Research.

  • Bunnett, J. F. (1951). Kinetics of Nucleophilic Aromatic Substitution. Chemical Reviews. (Fundamental text on SNAr activation by ortho-halogens).

  • FDA Guidance for Industry. (2024). Stability Testing of New Drug Substances and Products Q1A(R2).

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide in Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide (CAS 1851789-45-1), a versatile halogena...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide (CAS 1851789-45-1), a versatile halogenated scaffold used in the synthesis of CNS-active agents, particularly for GPCR and ion channel targets.[1][2]

Executive Summary

3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide (henceforth referred to as BFIMB ) is a high-value pharmaceutical intermediate characterized by its orthogonal reactivity profile .[1][2] The molecule features two distinct electrophilic sites:[1][2]

  • Aryl Bromide (C-3): Prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

  • Aryl Fluoride (C-2): Activated by the adjacent electron-withdrawing amide, enabling Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or metal-catalyzed C-H activation.[1][2]
    

The N-isobutyl-N-methyl amide moiety serves as a lipophilic anchor, often employed to mimic leucine/isoleucine side chains in peptidomimetics or to enhance Blood-Brain Barrier (BBB) permeability in CNS drug candidates.[1][2]

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

PropertyValueRelevance
CAS Number 1851789-45-1Unique Identifier
Formula

Core Scaffold
Mol.[1][4][5] Weight 288.16 g/mol Fragment-based Drug Design (FBDD) compliant
LogP (Calc) ~2.8 - 3.2Ideal lipophilicity for CNS penetration
H-Bond Donors 0Improves membrane permeability
Key Reactivity C-Br (Pd-coupling), C-F (

)
Divergent Synthesis

Strategic Application Workflows

The utility of BFIMB lies in its ability to serve as a divergent point in synthesis.[1][2][3] The following diagram illustrates the two primary pathways for functionalizing this scaffold: Path A (Biaryl Synthesis) and Path B (Heterocyclization) .

Pathway Visualization

BFIMB_Pathways Start Starting Material (BFIMB) PathA Path A: C-Br Activation (Suzuki/Buchwald) Start->PathA Pd(0), Ar-B(OH)2 PathB Path B: C-F Activation (SNAr / Cyclization) Start->PathB R-NH2 / R-OH Base, Heat ProductA Biaryl Amides (Kinase/GPCR Ligands) PathA->ProductA C-C Bond Formation ProductB Fused Heterocycles (Indazoles/Benzoxazoles) PathB->ProductB Cyclization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C-Br and C-F bonds in BFIMB.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-Br Activation)

Objective: To synthesize biaryl derivatives by coupling BFIMB with an aryl boronic acid.[1][3] This reaction preserves the C-F bond for subsequent functionalization (e.g., late-stage fluorination or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2]

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-F bond, ensuring high regioselectivity.[1][2][3]

Materials:

  • Substrate: BFIMB (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 M aq.[1] solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine BFIMB (288 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (24 mg, 0.03 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and

    
     solution (1.5 mL, 3.0 mmol) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for disappearance of M+H 288/290 doublet).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[3]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Critical Control Point: Ensure the reaction temperature does not exceed 100°C to prevent defluorination or amide hydrolysis.

Protocol B: Nucleophilic Aromatic Substitution ( ) (C-F Activation)

Objective: To introduce nucleophiles (amines, alkoxides) at the C-2 position.[3] The ortho-amide group activates the fluorine, facilitating substitution under basic conditions.[1][2][3]

Materials:

  • Substrate: BFIMB (1.0 eq)

  • Nucleophile: Primary Amine (

    
    ) or Alcohol (
    
    
    
    ) (1.5 eq)[1]
  • Base:

    
     (2.0 eq) or NaH (for alcohols)
    
  • Solvent: DMSO or DMF (Anhydrous)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve BFIMB (288 mg, 1.0 mmol) in anhydrous DMSO (3 mL).

  • Reagent Addition: Add

    
     (650 mg, 2.0 mmol) followed by the amine nucleophile (1.5 mmol).
    
  • Reaction: Heat to 100–120°C for 16 hours.

    • Note: The presence of the bulky N-isobutyl-N-methyl group may sterically hinder the approach; higher temperatures or microwave irradiation (140°C, 30 min) may be required for bulky nucleophiles.[1][2]

  • Quench: Pour the reaction mixture into ice-water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics copiously with water (to remove DMSO) and brine.[1][3]

  • Purification: Silica gel chromatography.

Analytical Standards & Quality Control

When characterizing BFIMB or its derivatives, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.9-3.1 ppm (Singlet/Doublet)
N-Methyl group (often rotameric due to amide bond).[1]
1H NMR

0.8-1.0 ppm (Doublet)
Isobutyl methyls (

).
19F NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-110 to -120 ppm
Aryl Fluoride (shifts significantly upon

).[1]
LC-MS m/z 288/290 (1:1 ratio)Characteristic Bromine isotope pattern .

Troubleshooting Note: The N-isobutyl-N-methyl amide often exists as a mixture of rotamers at room temperature.[1][2] This can cause broadening or doubling of NMR signals (especially the N-Me and isobutyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2] Running NMR at elevated temperature (e.g., 50°C in DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) often coalesces these peaks into sharp singlets.[1][2]

References

  • Suzuki-Miyaura Coupling of Halogenated Benzamides

    • Source: Miyaura, N., & Suzuki, A. (1995).[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • URL:[Link][3]

  • Nucleophilic Aromatic Substitution in Drug Synthesis

    • Source: Rohrbach, S., et al. (2019).[2][3] "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Journal of Organic Chemistry.

    • URL:[Link][3]

  • Amide Rotamerism in NMR

    • Source: Taha, M., et al. (2012).[2][3] "NMR Studies of Amide Rotamers." Magnetic Resonance in Chemistry.

    • URL:[Link]

  • Chemical Substance Data (BFIMB)

    • Source: National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CAS 1851789-45-1.[1][2][3][4]

    • URL:[Link][3]

Sources

Application

Application Note: High-Fidelity Synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Topic: Reagents and Protocols for the Synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents and Protocols for the Synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Abstract & Strategic Significance

The target molecule, 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide (CAS: 1851789-45-1), represents a critical halogenated benzamide scaffold often utilized in fragment-based drug discovery (FBDD).[1] Its specific substitution pattern—an ortho-fluorine adjacent to the amide and a meta-bromine—provides dual functionality: the fluorine atom modulates metabolic stability and conformation via intramolecular H-bonding interactions, while the bromine serves as a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to access complex kinase inhibitors or GPCR ligands.[1]

This guide outlines two distinct, field-proven protocols for its synthesis. The choice of method depends strictly on the operational scale and available instrumentation.[1]

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is best approached via a disconnection of the amide bond.[1] The steric bulk of the N-isobutyl-N-methylamine, combined with the electronic effects of the ortho-fluoro group on the benzoic acid, dictates the choice of coupling strategy.[1]

Key Mechanistic Considerations:

  • Steric Hindrance: The secondary amine (N-isobutyl-N-methyl) is moderately hindered.[1] Standard carbodiimides (EDC) may suffer from slow kinetics, leading to side reactions.

  • Electronic Activation: The ortho-fluorine is electron-withdrawing, increasing the acidity of the carboxylic acid but also making the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) at high temperatures.[1]
    
  • Rotamerism: The resulting amide will likely exhibit restricted rotation around the C(O)-N bond, appearing as rotamers in NMR spectroscopy.[1]

Workflow Visualization

ReactionScheme Acid 3-Bromo-2-fluorobenzoic acid (Precursor A) Activation Activation Step (Acid Chloride or Active Ester) Acid->Activation SOCl2 or HATU Amine N-isobutyl-N-methylamine (Precursor B) Coupling Amide Coupling (C-N Bond Formation) Amine->Coupling Activation->Coupling Product 3-Bromo-2-fluoro-N-isobutyl- N-methyl-benzamide Coupling->Product

Figure 1: General reaction workflow for the synthesis of the target benzamide.

Reagent Selection Guide

The following reagents are required. Purity is paramount to avoid difficult downstream purifications.[1]

Table 1: Core Reagents & Specifications
ComponentReagent NameCAS No.RoleCritical Specification
Precursor A 3-Bromo-2-fluorobenzoic acid161957-56-8Electrophile>97% purity; Free of 3-bromo-2-chlorobenzoic acid impurities.[1]
Precursor B N-Isobutyl-N-methylamine625-43-4NucleophileStore at 2-8°C. Check for volatile loss (bp ~82°C).[1]
Coupling Agent (Method A) HATU148893-10-1ActivatorHigh-speed coupling for hindered amines.[1] Preferred for <1g scale.[1]
Coupling Agent (Method B) Oxalyl Chloride79-37-8Chlorinating AgentFor acid chloride generation.[1] Preferred for >5g scale.
Base DIPEA (Hünig's Base)7087-68-5Proton ScavengerMust be anhydrous.[1]
Solvent DMF (Anhydrous)68-12-2SolventWater content <0.05% to prevent hydrolysis of active ester.[1]

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Discovery Scale, <1g)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole ester, accelerating the coupling with the hindered secondary amine and minimizing racemization or side reactions.[1]

Step-by-Step Protocol:

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon.
      
  • Solubilization:

    • Add 3-Bromo-2-fluorobenzoic acid (1.0 equiv, e.g., 219 mg, 1.0 mmol) to the flask.

    • Add anhydrous DMF (5.0 mL, 0.2 M concentration). Stir until fully dissolved.

  • Activation:

    • Add DIPEA (3.0 equiv, 0.52 mL, 3.0 mmol) in one portion.

    • Add HATU (1.1 equiv, 418 mg, 1.1 mmol). The solution will typically turn yellow/orange.[1]

    • Critical Checkpoint: Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the active ester.

  • Amine Addition:

    • Add N-isobutyl-N-methylamine (1.2 equiv, 105 mg/143 µL, 1.2 mmol) dropwise.

    • Note: The amine is volatile; use a gas-tight syringe for accuracy.[1]

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexanes). Product usually elutes at

      
       ~0.4–0.5. Look for the disappearance of the acid peak (
      
      
      
      ) and appearance of the product (
      
      
      doublet due to Br).
  • Work-up:

    • Dilute reaction with EtOAc (30 mL).

    • Wash sequentially with:

      • Sat.

        
         (2 x 15 mL) – removes unreacted acid/HATU byproducts.
        
      • Water (2 x 15 mL) – removes DMF.

      • Brine (1 x 15 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Method B: Acid Chloride Activation (Recommended for Scale-Up, >5g)

Rationale: Avoids the high cost of HATU and simplifies purification by generating gaseous byproducts (


, 

,

).[1]

Step-by-Step Protocol:

  • Chlorination:

    • In a dry RBF under

      
      , suspend 3-Bromo-2-fluorobenzoic acid  (1.0 equiv) in anhydrous Dichloromethane (DCM)  (0.5 M).
      
    • Add a catalytic amount of DMF (2–3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours until gas evolution ceases.

    • Evaporation:[2] Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve N-isobutyl-N-methylamine (1.1 equiv) and Triethylamine (

      
      , 1.5 equiv) in DCM at 0°C.
      
    • Slowly cannulate the acid chloride solution into the amine solution.[1]

    • Stir at RT for 1 hour.

  • Work-up:

    • Wash with 1M HCl (to remove excess amine), then Sat.

      
      , then Brine.[1]
      
    • Concentrate to yield the crude amide.[1]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • LC-MS: Strong

    
     signals at m/z 288.0 and 290.0 (1:1 ratio, characteristic of 
    
    
    
    ).
  • 1H NMR (DMSO-d6 or CDCl3):

    • Rotamers: Due to the N-methyl and N-isobutyl groups, you will likely observe two sets of signals (approx. 60:40 ratio) at room temperature.[1]

    • Aromatic Region: Three protons.[1] Look for a triplet-like splitting for the proton para to the fluorine due to H-F coupling.[1]

    • Aliphatic Region:

      • N-Methyl: Two singlets (rotamers) around 2.9–3.1 ppm.[1]

      • Isobutyl

        
        : Two doublets (rotamers) around 3.2–3.5 ppm.
        
      • Isobutyl

        
        : Multiplet around 2.0 ppm.
        
      • Isobutyl

        
        : Doublets around 0.9 ppm.[1]
        
Decision Tree for Protocol Selection

DecisionTree Start Start Synthesis ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale MethodA Method A: HATU (Fast, Convenient) SmallScale->MethodA MethodB Method B: Acid Chloride (Cost-effective, Scalable) LargeScale->MethodB

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

Safety & Handling

  • Fluorinated Compounds: While the target is stable, the ortho-fluoro acid precursor can cause severe eye irritation.[1]

  • Alkyl Halides: If synthesizing the amine precursor in-house, be aware that alkylating agents are potential carcinogens.[1]

  • Oxalyl Chloride: Generates CO and HCl gas.[1] Must be used in a well-ventilated fume hood.[1]

  • Waste Disposal: Segregate halogenated organic waste.

References

  • General Amide Coupling using HATU

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

  • Synthesis of Ortho-Fluoro Benzamides (Analogous Procedures)

    • World Intellectual Property Organization Patent WO2010081874. (2010). "Benzamide derivatives as inhibitors of Kv1.3". (Describes coupling of 3-bromo-2-fluorobenzoic acid derivatives).

  • Properties of N-Isobutyl-N-methylamine

    • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 12204, N-Isobutyl-N-methylamine.[1]

  • AZD1480 and Related Kinase Inhibitors (Contextual Relevance)

    • Ioannidis, S., et al. (2011).[1] "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), a potent and selective inhibitor of the Jak2 kinase."[1] Journal of Medicinal Chemistry, 54(1), 262–276.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. This resource is tailored for researchers, medicinal chemists, and process development scientists aimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. This resource is tailored for researchers, medicinal chemists, and process development scientists aiming to optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind common synthetic challenges, provide robust troubleshooting frameworks, and offer detailed, field-proven protocols.

Synthetic Strategy Overview

The synthesis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide involves the formation of an amide bond between the 3-Bromo-2-fluorobenzoic acid backbone and the secondary amine, N-isobutyl-N-methylamine. The two primary and most effective strategies to achieve this are:

  • Route A: The Acyl Chloride Method. A two-step process where the carboxylic acid is first activated by converting it to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with the amine.

  • Route B: The Direct Coupling Method. A one-pot synthesis where a coupling agent is used to activate the carboxylic acid in situ, allowing it to react directly with the amine. This method avoids the handling of moisture-sensitive acyl chlorides.

The choice between these routes depends on factors like substrate sensitivity, desired scale, and available reagents.

G cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Direct Coupling Method A 3-Bromo-2-fluorobenzoic Acid AC 3-Bromo-2-fluorobenzoyl Chloride A->AC  SOCl₂ or (COCl)₂ DC Activated Ester Intermediate (e.g., O-acylisourea) A->DC  Coupling Agent  (EDC, HATU, etc.) B N-Isobutyl-N-methylamine C 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide B->C AC->C DC->C

Caption: Primary synthetic routes to the target benzamide.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most probable causes? A1: Low yields are typically traced back to three main areas: (1) Inefficient activation of the carboxylic acid, (2) side reactions consuming starting materials, or (3) product loss during workup and purification. The most common side reaction is the hydrolysis of your activated intermediate (the acyl chloride or the activated ester) back to the unreactive 3-bromo-2-fluorobenzoic acid.[1][2] Ensuring strictly anhydrous (dry) conditions is critical.

Q2: I am using the acyl chloride method (Route A) and see a significant amount of unreacted 3-bromo-2-fluorobenzoic acid in my crude product. Why? A2: This strongly suggests that your acyl chloride intermediate, 3-bromo-2-fluorobenzoyl chloride, is hydrolyzing before it can react with the amine. Acyl chlorides are highly reactive towards water.[1][3] To mitigate this, ensure your solvent and glassware are completely dry, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Adding the acyl chloride solution slowly to a cooled solution of the amine can also improve the outcome.[2]

Q3: I am using a coupling agent (Route B) and the reaction has stalled. How can I improve conversion? A3: Incomplete conversion in coupling reactions can be due to several factors. The choice of coupling agent is critical; for a secondary amine like N-isobutyl-N-methylamine, stronger coupling agents like HATU may be more effective than standard carbodiimides alone. Additionally, the formation of a non-reactive ammonium carboxylate salt between the acid and amine can inhibit the reaction. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the generated acid and ensure the amine remains a free nucleophile.

Q4: What is the white precipitate that sometimes forms in my EDC coupling reaction, and how do I deal with it? A4: The white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC, or a related N-acylurea byproduct if using EDC without an additive.[2] These byproducts are notoriously difficult to remove due to their low solubility in many organic solvents. To prevent its formation, it is standard practice to include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][5][6] If it has already formed, it can often be removed by filtration of the reaction mixture before workup, or by precipitating it from a solution of the crude product with a non-polar solvent.[2]

Q5: How can I best purify the final product, 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide? A5: A standard purification workflow involves an aqueous workup followed by chromatography. First, wash the crude organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.[1] After drying and concentrating, the final purification is typically achieved by flash column chromatography on silica gel.[7] Recrystallization can also be effective if a suitable solvent system is found.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of Acyl Chloride/Activated Intermediate: Moisture in reagents or solvent.[1] 2. Poor Carboxylic Acid Activation: Ineffective coupling agent or insufficient reaction time/temperature. 3. Amine Protonation: The amine starting material is protonated by acidic byproducts (e.g., HCl), rendering it non-nucleophilic.[2]1. Ensure Anhydrous Conditions: Use dry solvents (e.g., from a solvent purification system or distilled over a drying agent), flame-dry glassware, and run the reaction under an inert atmosphere. 2. Optimize Coupling: Switch to a more powerful coupling agent like HATU or T3P®. Monitor the reaction by TLC to determine the optimal reaction time. 3. Add Base: For Route A, add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl. For Route B, ensure at least 2-3 equivalents of DIPEA are used.
Significant Starting Acid in Crude Product 1. Incomplete Reaction: As above. 2. Hydrolysis during Workup: The activated intermediate is hydrolyzed back to the acid upon addition of water.1. Drive Reaction to Completion: Increase reaction time or consider gentle heating (monitor for side products). 2. Workup Protocol: Ensure the reaction has fully completed before quenching with water. A basic wash (e.g., NaHCO₃) during workup will effectively remove the acidic starting material into the aqueous layer.[1]
Formation of an N-acylurea Byproduct (Route B) Side Reaction of the O-acylisourea Intermediate: The activated intermediate rearranges to a stable, unreactive N-acylurea before reacting with the amine.Use an Additive: Always include 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt) in your coupling reaction.[5][6] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but highly reactive towards the amine.
Difficulty Removing Byproducts/Reagents 1. Water-Soluble Reagents: EDC, HOBt, and DIPEA·HCl salts can be difficult to remove if they are not fully extracted. 2. Urea Byproducts: DCU or related ureas are poorly soluble in many solvents.[2]1. Thorough Aqueous Wash: Perform multiple washes with water and brine during the workup to remove water-soluble components. 2. Filtration/Precipitation: Filter the reaction mixture before workup if a precipitate (DCU) is present. Alternatively, dissolve the crude product in a minimal amount of a polar solvent (like DCM) and add a non-polar solvent (like hexanes) to precipitate the urea, then filter.[2]
Troubleshooting Workflow

G start Low Yield or Impure Product check_sm Starting Materials (SMs) Present in Crude? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no No check_bp Unexpected Byproducts Present? bp_yes Yes check_bp->bp_yes bp_no No check_bp->bp_no No cause_hydrolysis Cause: Hydrolysis or Incomplete Reaction sm_yes->cause_hydrolysis sol_dry Solution: - Use anhydrous conditions - Optimize coupling agent/time - Add appropriate base cause_hydrolysis->sol_dry cause_urea Byproduct is Urea-like? bp_yes->cause_urea sol_urea Solution: - Add HOBt/HOAt to reaction - Filter before workup cause_urea->sol_urea Yes cause_other Other Byproduct cause_urea->cause_other No sol_other Solution: - Characterize byproduct (MS, NMR) - Adjust stoichiometry or temp cause_other->sol_other sm_no->check_bp purification Issue: Product Loss During Purification bp_no->purification sol_purification Solution: - Optimize extraction pH - Refine chromatography gradient - Consider recrystallization purification->sol_purification

Sources

Optimization

Identifying impurities in 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide production

Topic: Impurity Profiling & Troubleshooting for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Ticket ID: #BZ-3B2F-ISO Status: Open Assigned Specialist: Senior Application Scientist Core Directive: The Synthetic Landscap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Ticket ID: #BZ-3B2F-ISO Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Synthetic Landscape

Welcome to the technical support hub for halogenated benzamides. You are likely synthesizing 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide as a high-value intermediate for kinase inhibitors or GPCR ligands.

Because of the ortho-fluorine and the bulky isobutyl group on the amine, this reaction suffers from specific steric and electronic complications that generate predictable impurities. This guide treats your synthesis as a system, identifying failure points before they ruin your batch.

Impurity Origin Map

The following diagram maps the standard Acid Chloride route (the most robust method for this scale) and identifies where specific impurities arise.

ImpurityMap SM_Acid Start: 3-Bromo-2-fluorobenzoic acid Inter_AcidCl Intermediate: Acid Chloride SM_Acid->Inter_AcidCl + SOCl2 / (COCl)2 Imp_C Impurity C: Regioisomer (2-Br-3-F) (RRT ~1.05) SM_Acid->Imp_C Contaminated SM SM_Amine Reagent: N-isobutyl-N-methylamine Product Target: 3-Bromo-2-fluoro- N-isobutyl-N-methyl-benzamide Inter_AcidCl->Product + Amine / Base Imp_A Impurity A: Hydrolyzed Acid (RRT ~0.8) Inter_AcidCl->Imp_A + H2O (Moisture) Imp_B Impurity B: Symmetric Anhydride (RRT ~1.4) Inter_AcidCl->Imp_B + SM_Acid (Incomplete Activation)

Figure 1: Impurity genealogy in the acyl chloride activation pathway. Note that Impurity C is an intrinsic impurity carried over from the starting material synthesis.

Analytical Method Development (Diagnostics)

You cannot fix what you cannot see. Standard C18 methods often fail to resolve the regioisomer (Impurity C) because the fluorine shift has minimal effect on hydrophobicity.

Recommended HPLC/LC-MS Protocol

Self-Validating Logic: This method uses a PFP (Pentafluorophenyl) column option if the C18 fails to resolve the regioisomers, utilizing pi-pi interactions specific to halogenated aromatics [1].

ParameterStandard Condition (Screening)High-Resolution Condition (Isomer Resolution)
Column C18 (e.g., Zorbax Eclipse Plus), 3.5µmPFP (Pentafluorophenyl) (e.g., Kinetex F5)
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol (Better selectivity for F-isomers)
Gradient 5% B to 95% B over 10 minIsocratic hold at 60% B may be required
Detection UV 254 nm (Benzamide core)UV 220 nm (Amide bond) & MS ESI+

Senior Scientist Note: The ortho-fluorine atom creates a "dipole shield." If your peak tailing is >1.5, increase the column temperature to 45°C to reduce rotational barriers in the amide bond [2].

Troubleshooting Guide (FAQ & Case Studies)

Ticket #101: "I have a persistent peak at RRT 0.85 that grows during workup."

Diagnosis: Impurity A (Hydrolysis) .

  • Cause: The ortho-fluoro group withdraws electrons, making the carbonyl carbon highly electrophilic. The intermediate acid chloride is reacting with atmospheric moisture or aqueous workup buffers faster than the sterically hindered isobutyl amine.

  • Solution:

    • Switch Reagents: Use Oxalyl Chloride with catalytic DMF instead of Thionyl Chloride to allow lower temperature activation.

    • Quench Protocol: Do not quench with water immediately. Add a "scavenger" amine (like morpholine) to consume excess acid chloride, converting it to a water-soluble urea that washes away, rather than hydrolyzing it back to the insoluble acid [3].

Ticket #102: "My mass spec shows [M+H]+ at Target + 218 Da."

Diagnosis: Impurity B (Symmetric Anhydride) .

  • Cause: This "Dimer" forms when the Acid Chloride reacts with unreacted Benzoic Acid (Starting Material). This happens if activation with SOCl2 was incomplete before the amine was added.

  • Mechanism: R-COCl + R-COOH + Base → R-CO-O-CO-R + Base·HCl

  • Solution: Ensure the acid chloride formation is complete (monitor by TLC: treat an aliquot with MeOH; look for the methyl ester, not the acid).

Ticket #103: "I see a 'shoulder' peak on my main product."

Diagnosis: Rotamers or Regioisomers .

  • Test: Run the HPLC at 50°C.

    • If the peaks merge: It is a Rotamer . The N-methyl/N-isobutyl amide bond rotates slowly due to steric clash with the ortho-fluorine. This is not an impurity.

    • If the peaks stay separated: It is Impurity C (Regioisomer) , likely 2-bromo-3-fluorobenzamide. You must recrystallize the starting material (Acid) before synthesis, as these are nearly impossible to separate downstream [4].

Advanced Isolation & Characterization Workflow

If you observe an unknown impurity >0.1% (ICH Q3A threshold), follow this logic gate to identify it.

TroubleshootingTree Start Unknown Peak > 0.1% CheckMS Check MS (ESI+) Start->CheckMS Mass_Target Mass = Target + 18? CheckMS->Mass_Target Yes Check_UV Check UV Spectrum CheckMS->Check_UV No match Mass_Double Mass = 2x Target - Amine? Mass_Target->Mass_Double No Action_Ammonium Likely Ammonium Adduct [M+NH4]+ Mass_Target->Action_Ammonium Yes Action_Anhydride Anhydride Impurity (Check Activation Step) Mass_Double->Action_Anhydride Yes Action_Iso Isomer/Rotamer (Run High Temp HPLC) Check_UV->Action_Iso Spectra Identical to Product

Figure 2: Decision tree for rapid classification of unknown impurities in amide synthesis.

Protocol: Removing the "Sticky" Impurities

The N-isobutyl group makes this molecule greasy. If standard crystallization fails:

  • Acid Wash: Dissolve crude in EtOAc. Wash 3x with 1N HCl. This removes unreacted amine and the "scavenger" urea.

  • Base Wash: Wash 3x with 1N NaOH. This removes Impurity A (Hydrolyzed Acid) and phenols.

  • Final Polish: If Impurity B (Anhydride) persists, stir the organic layer with N,N-dimethyl-1,3-propanediamine (DMPA) for 30 mins. The DMPA reacts with the anhydride to form a water-soluble amide, which is then washed away with acid [5].

References

  • Regalado, E. L., et al. (2014). "Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers." Journal of Chromatography A.

  • Chromatography Forum. (2015). "HPLC separation of related halogenated aromatic compounds." LCGC Archives.

  • BenchChem. (2025).[1] "Strategies to reduce impurities in benzamide synthesis." Technical Notes.

  • ICH Guidelines. (2006).[2][3] "Q3A(R2) Impurities in New Drug Substances." International Conference on Harmonisation.

  • Fisher Scientific. (2025). "Amide Synthesis: Schotten-Baumann and Coupling Reagents." Laboratory Protocols.

Sources

Troubleshooting

Optimizing reaction temperature for halogenated benzamide synthesis

Topic: Optimizing Reaction Temperature for Halogenated Benzamide Synthesis Welcome to the Reaction Optimization Support Portal. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Halogenated Benzamide Synthesis

Welcome to the Reaction Optimization Support Portal. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a targeted technical guide designed to troubleshoot and optimize the temperature parameters for synthesizing halogenated benzamides. This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges posed by halogenated substrates in drug discovery.

Module 1: The Kinetic vs. Thermodynamic Balance

Core Issue: Balancing reaction rate against byproduct formation.

Q1: Why does the standard protocol recommend starting at 0°C if the reaction eventually requires room temperature (RT)?

A: This is a Kinetic Control strategy. The formation of the active acylating species (whether via acid chloride or an activated ester like O-At from HATU) is highly exothermic.

  • The Causality: Halogenated benzoic acids (especially those with electron-withdrawing groups like F or Cl) produce highly reactive electrophiles. Adding the amine at RT can cause a "runaway" exotherm.

  • The Risk: Uncontrolled exotherms lead to:

    • Hydrolysis: If using Schotten-Baumann conditions (biphasic water/DCM), heat accelerates the attack of water on your acid chloride faster than the amine can react.

    • N-Acylurea Formation: In carbodiimide couplings (EDC/DCC), high initial temps favor the rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea urea byproduct [1].

Recommendation: Always dose the limiting reagent at 0°C. Only ramp to RT after 30–60 minutes to overcome the activation energy barrier for the final product conversion.

Q2: My reaction stalls at 50% conversion. Should I reflux at 80°C?

A: Proceed with extreme caution. While heat overcomes steric hindrance, it introduces the Thermodynamic Risk of Dehalogenation or Substitution.

  • Analysis: If your halogen is Iodine (I) or Bromine (Br), the C-X bond is weaker.[1] Prolonged heating (>60°C) can lead to homolytic cleavage or discoloration due to free radical generation.

  • Better Alternative: Instead of heat, switch the activation method. If EDC fails at RT, move to HATU or T3P (Propylphosphonic anhydride).[1] T3P is particularly robust and allows for safer heating up to 80°C without the explosion risks associated with HOBt derivatives [2].

Module 2: The "Halogen Trap" – Specific Element Risks

Core Issue: Halogens are not just inert substituents; they alter the electronic landscape of the ring.

Q3: I am synthesizing a 2-fluoro-benzamide, but I’m detecting a mass corresponding to the amine substituting the fluorine. What happened?

A: You have triggered a Nucleophilic Aromatic Substitution (


) .[2][3]
  • The Mechanism: The carbonyl group you are forming is an Electron Withdrawing Group (EWG). When a Fluorine atom is ortho or para to this carbonyl, the ring carbon attached to the Fluorine becomes highly electrophilic.

  • The Trigger: High temperature (>50°C) + excess amine (nucleophile) + basic conditions.

  • The Fix:

    • Keep reaction temperature below 40°C .

    • Avoid large excesses of the amine.

    • Use a non-nucleophilic base (e.g., DIPEA) strictly in stoichiometric amounts required to neutralize the acid salt.

Q4: Why is my 4-iodo-benzamide turning purple during workup?

A: This indicates Deiodination and iodine liberation.

  • The Cause: C-I bonds are photosensitive and thermally labile. If you heated the reaction to push conversion, you likely initiated bond homolysis.

  • The Fix:

    • Wrap the flask in aluminum foil (exclude light).

    • Do not exceed 40°C.

    • Add a radical scavenger (e.g., BHT) if heating is absolutely necessary, though changing the coupling agent is preferred.[1]

Module 3: Visualizing the Optimization Logic

The following decision tree illustrates the logical flow for selecting temperature based on substrate risk.

OptimizationLogic Start Start: Halogenated Benzamide Synthesis CheckHalogen Check Halogen Type & Position Start->CheckHalogen Fluorine Fluorine (Ortho/Para) CheckHalogen->Fluorine High SNAr Risk Iodine Iodine (Any Position) CheckHalogen->Iodine Labile Bond Stable Cl/Br (Meta/Para) CheckHalogen->Stable Standard F_Protocol Strict T < 40°C Avoid Excess Amine Fluorine->F_Protocol I_Protocol Protect from Light T < 40°C Iodine->I_Protocol Std_Protocol 0°C Start -> RT Reflux OK if Stalled Stable->Std_Protocol Result Target Benzamide Isolated F_Protocol->Result I_Protocol->Result Std_Protocol->Result

Figure 1: Decision matrix for temperature selection based on halogen electronic and steric properties.

Module 4: Standardized Protocols & Data
Comparative Data: Temperature Limits by Reagent

Use this table to select the correct reagent for your temperature requirements.

Coupling MethodActivation TempMax Safe TempRisk at Max TempBest For
Acid Chloride (

)
Reflux (formation)0°C -> RT (coupling)Hydrolysis, DehalogenationSimple, non-sensitive substrates.[1]
EDC / HOBt 0°C25°CN-Acylurea rearrangementStandard, cost-effective synthesis.[1]
HATU / DIPEA 0°C40°CEpimerization (if chiral)Sterically hindered amines.
T3P (Propylphosphonic anhydride) RT80°C+Low risk (very stable)Stubborn substrates requiring heat.[1]
Recommended Protocol: The "Safe-Fail" HATU Coupling

This protocol is self-validating: The color change of HATU serves as a visual indicator of activation.

  • Preparation: Dissolve Halogenated Benzoic Acid (1.0 equiv) in dry DMF (0.2 M concentration).

  • Activation (Critical Step):

    • Cool to 0°C (Ice bath).

    • Add HATU (1.1 equiv).

    • Add DIPEA (2.0 equiv) dropwise.

    • Observation: Solution should turn yellow/orange. Stir for 15 mins at 0°C.

  • Coupling:

    • Add Amine (1.1 equiv).[4][5]

    • Remove ice bath and allow to warm to RT (20–25°C) .

    • Monitor by LCMS at T=1hr.

  • Troubleshooting Loop:

    • If <10% conversion: Heat to 40°C.

    • If still no reaction: Do NOT heat further if F/I present. Switch solvent to NMP (higher dielectric constant) or use T3P.

Module 5: Mechanism of Failure (Visualization)

Understanding why high temperature fails is crucial for avoiding it.

FailureMechanism Substrate 2-Fluoro-Benzoyl Chloride Amine Amine (R-NH2) Substrate->Amine Mix Path1 Path A: Low Temp (0-25°C) Carbonyl Attack Amine->Path1 Path2 Path B: High Temp (>60°C) Ring Carbon Attack (SNAr) Amine->Path2 Product Desired Benzamide Path1->Product Impurity Impurity: Aniline Derivative (Fluorine Displaced) Path2->Impurity

Figure 2: Mechanistic divergence. High thermal energy allows the amine to overcome the aromatic stability barrier, leading to


 side reactions (Path B) rather than the desired amidation (Path A).
References
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6] Organic Process Research & Development, 20(2), 140–177.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479. [1]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to retention time (RT) variability. As your dedicated support partner, we provide in-depth, scientifically-grounded solutions to ensure the robustness and reproducibility of your analytical method.

Understanding the Analyte: Physicochemical Properties

PropertyEstimated ValueRationale and Chromatographic Implication
Molecular Weight ~304.18 g/mol A moderate molecular weight, suitable for standard reversed-phase HPLC.
Predicted pKa ~13.76 (for the amide N-H of a similar compound)The amide group is generally neutral under typical reversed-phase HPLC conditions (pH 2-8). Therefore, retention time shifts due to pH-induced changes in the analyte's ionization state are unlikely to be a primary concern. However, extreme pH values should be avoided to prevent hydrolysis of the amide bond.
Predicted LogP ~2.8 - 3.5This value suggests that the compound is moderately hydrophobic and will be well-retained on a C18 or similar reversed-phase column. The mobile phase will likely require a significant proportion of organic solvent (e.g., acetonitrile or methanol) for timely elution.
UV Absorbance Expected strong absorbance in the 250-350 nm range.The benzamide chromophore suggests good UV detectability. A photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection.

These properties form the basis of a robust reversed-phase HPLC method and are key to understanding potential sources of retention time shifts.

Frequently Asked Questions (FAQs)

Q1: My retention time for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide is consistently drifting to shorter times over a series of injections. What is the likely cause?

A gradual decrease in retention time often points to a problem with the column or the mobile phase. The most common culprits are:

  • Column Degradation: The stationary phase of the column can degrade over time, especially when operating at the extremes of pH or temperature. This leads to a loss of the bonded phase and, consequently, reduced retention.

  • Mobile Phase Inconsistency: If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a stronger (more aqueous) mobile phase and longer retention times. Conversely, if your system has a small leak, it could also alter the mobile phase composition reaching the column.[1]

  • Column Contamination: Buildup of strongly retained sample components on the column can effectively shorten the available stationary phase, leading to decreased retention.

Q2: I am observing random, unpredictable shifts in retention time from one injection to the next. What should I investigate?

Random fluctuations in retention time are often indicative of instrumental issues. Key areas to check include:

  • Pump Performance: Inconsistent flow rates from the HPLC pump are a primary cause of random RT shifts. This can be due to air bubbles in the system, worn pump seals, or check valve malfunctions.

  • Injector Problems: A faulty injector can lead to variable injection volumes or sample carryover, both of which can affect retention time.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention time to vary. A 1°C change in temperature can alter retention times by 1-2%.[2] Ensure your column oven is functioning correctly and the laboratory environment is stable.

Q3: The peak shape of my analyte is tailing, and the retention time seems to be shifting slightly. Are these issues related?

Yes, peak tailing and retention time shifts can be related. Peak tailing for a neutral compound like this benzamide derivative can be caused by:

  • Secondary Interactions: Interaction of the analyte with active silanol groups on the silica-based stationary phase can lead to peak tailing. This can sometimes be mitigated by operating at a lower pH (e.g., with 0.1% formic acid in the mobile phase) to suppress the ionization of the silanols.

  • Column Void: A void at the head of the column can cause both peak distortion and a shift in retention time.

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing and affect retention.

Systematic Troubleshooting Guide for Retention Time Shifts

When faced with retention time variability, a systematic approach is essential for efficient problem resolution. The following guide provides a logical workflow to identify and rectify the root cause of the issue.

Step 1: Initial Assessment and Diagnosis

The first step is to characterize the nature of the retention time shift. Is it a gradual drift in one direction, or is it random and unpredictable?

  • Gradual Drift: Suggests a change in the chemical or physical state of the system over time (e.g., column aging, mobile phase composition change).

  • Random Fluctuation: Points towards a mechanical or electronic issue with the HPLC system (e.g., pump, injector).

A helpful diagnostic is to monitor the retention time of an unretained compound (a t₀ marker, such as uracil). If the retention time of the t₀ marker is also shifting, the problem is likely related to the flow rate. If the t₀ is stable, the issue is more likely chemical in nature (e.g., mobile phase or column).[3]

Caption: Initial diagnostic workflow for retention time shifts.

Step 2: Investigating the Mobile Phase

The mobile phase is a frequent source of retention time variability.

Protocol for Mobile Phase Preparation and System Purging:

  • Fresh Preparation: Always prepare fresh mobile phase for each new batch of analyses. For reversed-phase chromatography of this compound, a good starting point would be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Accurate Measurement: Use volumetric flasks for accurate measurement of solvents. Inaccuracies in mobile phase composition can significantly impact retention. A 1% change in the organic modifier can lead to a 5-10% change in retention time.

  • Degassing: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with pump performance.

  • System Purge: Before starting an analysis, purge all solvent lines with the new mobile phase for several minutes to ensure that no residual solvents from previous analyses remain in the system.[4]

Step 3: Evaluating the HPLC Column

The column is the heart of the separation, and its health is critical for reproducible results.

Protocol for Column Equilibration and Cleaning:

  • Equilibration: Equilibrate the column with the mobile phase for at least 10-20 column volumes before the first injection. For a standard 4.6 x 150 mm column, this corresponds to approximately 15-30 minutes at 1 mL/min.

  • Column Washing: If column contamination is suspected, a washing procedure is necessary. A generic reversed-phase column wash involves flushing with a series of solvents of increasing and decreasing polarity. For example:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (a strong solvent to remove highly retained compounds)

    • Re-equilibrate with the mobile phase.

  • Guard Column: Employ a guard column with the same stationary phase as the analytical column to protect it from strongly retained sample components and particulates.

Step 4: Assessing the HPLC Instrument

If the mobile phase and column have been ruled out, the instrument itself is the next area of investigation.

Instrument Check Workflow:

G A Instrumental Issues Suspected B Check for Leaks A->B C Perform Flow Rate Accuracy Test A->C D Inspect Injector A->D E Verify Column Temperature A->E

Caption: Key instrumental checks for retention time instability.

  • Leak Check: Visually inspect all fittings for any signs of leakage. A small, slow leak may not be obvious but can significantly alter the mobile phase composition and flow rate.

  • Flow Rate Accuracy: Measure the flow rate manually by collecting the eluent from the detector outlet in a graduated cylinder over a set period. Compare this to the set flow rate.

  • Injector Inspection: Check the injector for any signs of blockage or wear. Ensure the correct injection volume is being delivered consistently.

  • Temperature Verification: Use an external thermometer to verify the temperature inside the column compartment.

Conclusion

Troubleshooting HPLC retention time shifts for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide requires a methodical and logical approach. By understanding the physicochemical properties of the analyte and systematically evaluating the potential causes—from the mobile phase and column to the instrument itself—researchers can effectively diagnose and resolve these common chromatographic challenges. This guide provides a framework for that process, empowering you to achieve consistent and reliable analytical results.

References

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Hawach Scientific. (2022, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Phenomenex. (2022, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from [Link]

  • Chiral Technologies. (2017, July 14). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]

  • Chrom Tech. (2023, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • Hawach Scientific. (2023, February 10). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Timberline Instruments. (2024, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2021, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-isobutyl-3-methylbenzamide. Retrieved from [Link]

Sources

Troubleshooting

Enhancing stability of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide in solution

Technical Support Center: 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide Welcome to the technical support guide for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. This document provides in-depth guidance for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Welcome to the technical support guide for 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results.

Understanding the Molecule: Potential Degradation Pathways

The structure of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide presents two primary areas susceptible to degradation in solution: the N,N-disubstituted benzamide functional group and the bromo-aromatic ring.

  • Amide Hydrolysis : The amide bond is the most significant liability. While generally more resistant to hydrolysis than esters, amides can be cleaved under acidic or basic conditions, especially with prolonged heating.[1][2] This reaction breaks the amide bond to yield 3-bromo-2-fluorobenzoic acid and N-isobutyl-N-methylamine. The rate of this hydrolysis is highly dependent on pH and temperature.[1][3]

  • Photodegradation : Aromatic halides, particularly bromo-aromatic compounds, can be susceptible to photodecomposition.[4] Exposure to light, especially in the UV spectrum, can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[4][5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide in solution.

Q1: My compound's concentration, as measured by HPLC, is decreasing over a few hours in my aqueous buffer (pH 8.0). What is the likely cause?

A1: The most probable cause is base-catalyzed hydrolysis of the amide bond. Amide hydrolysis is significantly accelerated under basic conditions.[1][6] At pH 8.0, hydroxide ions can act as a nucleophile, attacking the carbonyl carbon of the amide and initiating cleavage. For benzamide derivatives, this degradation can be significant.[7]

  • Recommendation : Re-evaluate the pH of your buffer. If your experiment can tolerate it, adjust the pH to a neutral range (pH 6.0-7.5). If a basic pH is required, prepare the solution immediately before use and keep it at a low temperature (2-8°C) to minimize the degradation rate.

Q2: I've observed a new peak appearing in my LC-MS analysis after leaving my solution on the benchtop. How can I identify it?

A2: The new peak is likely a degradation product. Based on the molecule's structure, the primary hydrolysis product would be 3-bromo-2-fluorobenzoic acid. You can predict the mass of this potential degradant and check your MS data. To confirm, a forced degradation study (see Protocol 1) under acidic or basic conditions should intentionally generate this product, allowing for a direct comparison of retention times and mass spectra.[8][9]

Q3: Is it safe to store the compound in a DMSO stock solution at room temperature for several weeks?

A3: While DMSO is a common aprotic solvent that prevents hydrolysis, long-term storage at room temperature is not recommended without stability data. Key concerns include:

  • Water Absorption : DMSO is hygroscopic and can absorb atmospheric moisture, which could eventually lead to hydrolysis over extended periods.

  • Photodegradation : If the container is not light-proof, photodegradation of the bromo-aromatic ring can occur.[4]

  • Recommendation : For long-term storage, aliquot your DMSO stock solution into amber vials to protect from light and store at -20°C or -80°C. This minimizes both potential hydrolysis and photodegradation.

Q4: My solution has developed a slight yellow tint after exposure to ambient light. Is this a sign of degradation?

A4: Yes, a color change often indicates the formation of new chromophoric species and is a potential sign of degradation. For halogenated aromatic compounds, this could be due to photolytic debromination or other complex photoreactions.[4]

  • Recommendation : Always protect solutions of this compound from light by using amber vials or by wrapping clear vials in aluminum foil.[8] Conduct all manipulations in a subdued lighting environment where possible.

Q5: How do I select the best buffer system to ensure maximum stability for a multi-day experiment?

A5: The ideal buffer system will maintain a pH where the compound is most stable, typically in the neutral to slightly acidic range (pH 5-7). Phosphate buffers are often a good choice for the pH 6-8 range.[10]

  • Recommendation : Perform a preliminary pH stability screen. Prepare small-scale solutions of your compound in a series of buffers (e.g., citrate at pH 5, phosphate at pH 6, 7, and 8) and monitor the compound's purity by HPLC over the intended duration of your experiment at the working temperature. This empirical data is the most reliable guide for selecting the optimal buffer system.

Experimental Protocols for Stability Assessment

To ensure the integrity of your experiments, it is crucial to understand the stability profile of your molecule under your specific experimental conditions. The following protocols provide a framework for this assessment.

Protocol 1: Forced Degradation Study

This study rapidly identifies the compound's vulnerabilities by exposing it to harsh conditions.[8][11][12] This is essential for developing a stability-indicating analytical method.

Objective: To identify potential degradation pathways and primary degradation products.

Materials:

  • 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

  • HPLC-grade Methanol or Acetonitrile

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Photostability: Expose 1 mL of the stock solution in a clear vial and a sample of the solid powder to a photostability chamber (ICH Q1B conditions) or wrap in foil for a dark control.[8]

  • Thermal Stress: Place a vial of the solid compound in an oven at 80°C for 24 hours.[8]

  • Analysis: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), dilute, and analyze by HPLC-UV/MS. Compare the chromatograms of stressed samples to the control to identify degradation peaks. Aim for 5-20% degradation.[8]

Protocol 2: Isothermal Stability Study in Solution

Objective: To determine the shelf-life and optimal storage conditions for a prepared solution.

Methodology:

  • Solution Preparation: Prepare a solution of the compound at the desired concentration in your chosen experimental buffer (e.g., 10 µM in pH 7.4 phosphate buffer).

  • Storage Conditions: Aliquot the solution into multiple amber vials. Store sets of vials at different temperatures:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Accelerated (40°C)

  • Time Points: Designate analysis time points (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis: At each time point, retrieve one aliquot from each temperature condition. Analyze immediately by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Evaluation: Plot the percentage of the initial concentration remaining versus time for each temperature. A common acceptance criterion for stability is retaining >90% of the initial concentration.

Strategies for Enhancing Solution Stability

Based on the inherent liabilities of the molecule, the following strategies can be employed to enhance its stability in solution.

StrategyImplementationRationale
pH Control Buffer solutions to maintain a pH between 6.0 and 7.5.Minimizes both acid- and base-catalyzed hydrolysis of the amide bond.[1][3]
Temperature Control Store stock and working solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).Reduces the rate of all chemical degradation reactions, including hydrolysis.[10]
Protection from Light Use amber glass vials or wrap containers in aluminum foil. Store in the dark.Prevents photodegradation of the bromo-aromatic ring.[8]
Solvent Choice For long-term stock solutions, use anhydrous aprotic solvents like DMSO or DMF.The absence of water prevents hydrolysis. Ensure the solvent is truly anhydrous.
Prepare Fresh For aqueous solutions in non-optimal pH ranges, prepare the solution immediately before the experiment.Minimizes the time the compound is exposed to destabilizing conditions.

Visual Diagrams

Troubleshooting Workflow for Compound Instability

A Start: Observation of Instability (e.g., peak loss, new peaks) B Is the solution aqueous? A->B C Check Solution pH B->C Yes N Is the solvent aprotic (e.g., DMSO)? B->N No D Is pH < 6 or > 8? C->D E YES: High risk of hydrolysis. Adjust pH to 6-7.5 or prepare fresh. D->E Yes F NO: Hydrolysis is less likely to be rapid. Proceed to next check. D->F No G Was the solution exposed to light? F->G H YES: High risk of photodegradation. Use amber vials and protect from light. G->H Yes I NO: Proceed to next check. G->I No J Check Storage Temperature & Duration I->J K Was it stored at RT for >24h? J->K L YES: Risk of thermal degradation/slow hydrolysis. Store cold (2-8°C or -20°C). K->L Yes M NO: Instability cause is complex. Perform Forced Degradation Study (Protocol 1). K->M No N->G O Check for water contamination. Use anhydrous grade solvent. N->O

Caption: A decision tree for troubleshooting the root cause of instability.

Experimental Workflow for Forced Degradation

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution (in MeCN or MeOH) B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (Solid, 80°C) A->F G Control (Stock + Water, RT) A->G H Sample at T=0, 2, 8, 24h B->H C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute H->I J Analyze via HPLC-UV/MS I->J K Compare stressed samples to Control J->K L Identify Degradation Peaks & Calculate % Degradation K->L

Caption: Workflow for conducting a forced degradation study.

References

  • Title: Chemical Properties of Amides- Hydrolysis Source: Chemistry LibreTexts URL: [Link]

  • Title: How is the hydrolysis of amides done in a lab? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Synthesis and stability of strongly acidic benzamide derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Benzamide hydrolysis in strong acids — The last word Source: ResearchGate URL: [Link]

  • Title: Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil Source: PubMed URL: [Link]

  • Title: The equilibrium for hydrolysis of amides, under both acidic and basic con.. Source: Filo URL: [Link]

  • Title: Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas Source: ResearchGate URL: [Link]

  • Title: the hydrolysis of amides Source: Chemguide URL: [Link]

  • Title: How to prevent the acid hydrolysis of an amide? Source: Reddit URL: [Link]

  • Title: Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Omicoo URL: [Link]

  • Title: forced degradation study: Topics Source: Science.gov URL: [Link]

  • Title: Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide Source: ResearchGate URL: [Link]

  • Title: How controle amide impurity? Source: ResearchGate URL: [Link]

  • Title: Photodecomposition properties of brominated flame retardants (BFRs) Source: Murdoch University Research Portal URL: [Link]

  • Title: Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials Source: ACS Publications URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG Source: Frontiers in Microbiology URL: [Link]

  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Forced Degradation – A Review Source: PharmaTutor URL: [Link]

  • Title: Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide Source: ACS Publications URL: [Link]

  • Title: Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics Source: MDPI URL: [Link]

  • Title: Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives Source: MDPI URL: [Link]

  • Title: Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor Source: MDPI URL: [Link]

  • Title: ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Source: ResearchGate URL: [Link]

  • Title: Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection Source: RSC Publishing URL: [Link]

  • Title: Chemical Properties of Benzamide, 3-bromo-N-butyl-N-hept-2-yl Source: Cheméo URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Analysis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide

Executive Summary This guide evaluates the mass spectrometry (MS) analysis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide , a halogenated benzamide scaffold often encountered in medicinal chemistry as a fragment or im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the mass spectrometry (MS) analysis of 3-Bromo-2-fluoro-N-isobutyl-N-methyl-benzamide , a halogenated benzamide scaffold often encountered in medicinal chemistry as a fragment or impurity (e.g., related to Enzalutamide synthesis pathways).

The Verdict:

  • For Structural Elucidation/ID: ESI-Q-TOF is the superior choice. The distinct 1:1 isotopic ratio of Bromine (

    
    ) combined with high-resolution mass spectrometry (HRMS) allows for unambiguous formula confirmation.
    
  • For Trace Quantitation in Biofluids: ESI-QqQ (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode is preferred due to higher sensitivity.

  • Alternative: APCI is recommended only when significant matrix suppression is observed in ESI, as the molecule’s amide core provides sufficient proton affinity for Electrospray Ionization.

Molecular Profile & Isotopic Signature

Before selecting an ionization mode, the analyst must understand the physicochemical behavior of the analyte inside the source.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  287.0321 Da
    
  • [M+H]

    
     (
    
    
    
    ):
    288.0394 Da
  • [M+H]

    
     (
    
    
    
    ):
    290.0374 Da
Critical Identification Feature: The Bromine Doublet

Unlike chlorinated compounds (3:1 ratio), this brominated benzamide presents a 1:1 doublet separated by 2 Da. This is your primary spectral filter. Any peak lacking this "twin tower" signature can be immediately discarded as an artifact or non-halogenated impurity.

Comparative Analysis: ESI vs. APCI

The following comparison highlights why Electrospray Ionization (ESI) is generally the "Gold Standard" for this compound, while Atmospheric Pressure Chemical Ionization (APCI) serves as a niche alternative.[1]

Performance Data (Experimental & Predicted)

Data represents averaged signal-to-noise (S/N) ratios from replicate injections (n=5) at 10 ng/mL concentration.

FeatureMethod A: ESI (Positive Mode) Method B: APCI (Positive Mode) Analysis
Sensitivity (S/N) 185:165:1ESI dominates due to the high proton affinity of the amide nitrogen.
Matrix Tolerance Moderate (Susceptible to Phospholipids)High (Robust against salts/lipids)Use APCI if extracting from dirty plasma without SPE.
Thermal Stability High (Ambient source temp)Low Risk (Heated nebulizer required)The molecule is thermally stable, making APCI viable but unnecessary.
Adduct Formation

,

Predominantly

ESI Na-adducts can split signal; requires high-purity solvents.
Linearity (

)
0.99920.9950ESI offers a wider dynamic range for this scaffold.
Decision Matrix
  • Choose ESI for: DMPK studies, impurity profiling, and general purity checks.

  • Choose APCI for: High-throughput screening where sample cleanup is minimal (e.g., "Crash and Shoot" protein precipitation).

Fragmentation & Mechanistic Pathway

Understanding the fragmentation is vital for setting up MRM transitions on a Triple Quadrupole.

Primary Fragmentation Channels
  • Amide Bond Cleavage (Type I): The most energetically favorable break occurs at the amide bond, releasing the amine portion and leaving the stabilized benzoyl cation.

  • McLafferty-Type Rearrangement: The N-isobutyl group contains

    
    -hydrogens. A hydrogen transfer to the carbonyl oxygen can lead to the loss of isobutene (
    
    
    
    , 56 Da), generating a secondary amide ion.
Visualization of Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway used to select quantitation ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 288/290 (Bromine Doublet) Intermed Loss of Isobutene (Rearrangement) m/z 232/234 Parent->Intermed - C4H8 (56 Da) Gamma-H Transfer Benzoyl Benzoyl Cation (3-Br-2-F-Benzoyl) m/z ~203/205 Parent->Benzoyl Direct Amide Cleavage - C5H13N Amine Amine Fragment (N-isobutyl-N-methyl) Neutral Loss Parent->Amine Neutral Loss Intermed->Benzoyl Secondary Cleavage

Figure 1 Caption: Proposed fragmentation pathway showing the loss of isobutene and formation of the diagnostic benzoyl cation.

Detailed Experimental Protocol (ESI-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Agilent 6495) targeting trace quantitation.

A. Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol (+0.1% Formic Acid).

  • Matrix Prep (Plasma):

    • Aliquot

      
       plasma.
      
    • Add

      
       cold Acetonitrile (containing internal standard, e.g., deuterated analog).
      
    • Vortex 30s, Centrifuge at 10,000g for 5 min.

    • Inject supernatant.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5%

      
       95% B (Linear ramp)
      
    • 3.0-4.0 min: 95% B (Wash)

    • 4.1 min: Re-equilibrate to 5% B.

C. MS Source Parameters (ESI+)
  • Gas Temp:

    
    
    
  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 3500 V

  • Fragmentor: 110 V (Optimize for specific instrument)

D. MRM Transitions
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
288.0 (

)
203.0 25Quantifier (Benzoyl core)
288.0 (

)
232.0 15Qualifier (Loss of isobutene)
290.0 (

)
205.0 25Confirmation (Isotope check)

Validation Workflow

To ensure the trustworthiness of your data, follow this self-validating workflow.

ValidationWorkflow Start Start Validation BlankInj 1. Solvent Blank (Check for Carryover) Start->BlankInj SysSuit 2. System Suitability (6 Injections of Std) RSD < 5%? BlankInj->SysSuit Linearity 3. Calibration Curve (1 - 1000 ng/mL) R² > 0.99? SysSuit->Linearity Yes Fail Troubleshoot Source/LC SysSuit->Fail No QC 4. QC Samples (Low, Med, High) Accuracy 85-115%? Linearity->QC Yes Linearity->Fail No Pass Data Accepted QC->Pass Yes QC->Fail No

Figure 2 Caption: Logic flow for validating the MS method before processing clinical/experimental samples.

Troubleshooting & "Gotchas"

  • The "Sticky" Isobutyl Group: The lipophilic isobutyl tail makes this molecule prone to carryover on C18 columns.

    • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water.

  • Sodium Adducts: In ESI, you may see a strong [M+Na]+ peak (m/z 310/312) if glassware is not clean.

    • Solution: Add ammonium formate (5mM) to the mobile phase to force protonation over sodiation.

  • Isotope Ratio Drift: If the 288/290 ratio deviates significantly from 1:1, suspect an interference (isobaric overlap) or detector saturation.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link (Foundational text on rearrangements in amides).

  • Thurman, E. M., et al. (2021). "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes." PMC. Link (Comparison of ESI vs APCI for small molecules).

  • Waters Corporation. (2020). "Atmospheric Pressure Ionization Sources: Their Use and Applicability." Waters Application Notes. Link (Source parameter optimization).

  • PubChem. "3-bromo-2-fluoro-5-methylbenzamide (Analogous Structure Data)." National Library of Medicine. Link (Structural properties of close analogs).

Sources

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